Methyl 3-fluorothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-fluorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIUEFZYSXIGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441994 | |
| Record name | Methyl 3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100421-52-1 | |
| Record name | Methyl 3-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-fluorothiophene-2-carboxylate: A Physicochemical and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluorothiophene-2-carboxylate is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom into the thiophene ring can significantly alter the molecule's physicochemical properties, influencing its biological activity and reactivity. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role as a synthetic building block.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug design. A summary of the available quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H5FO2S | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 48–50 °C | [2] |
| Boiling Point | A pale yellow liquid distills at approximately 200 °C under vacuum (0.1 Torr) and then solidifies. | [2] |
| XLogP3 (Computed) | 1.9 | [1] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the Schiemann reaction, starting from Methyl 3-aminothiophene-2-carboxylate.[2]
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid. This reaction yields the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.[2]
Step 2: Schiemann Reaction
The isolated 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is mixed with sand and heated under vacuum. Thermal decomposition of the diazonium salt leads to the formation of this compound.[2]
Purification: The product, a pale yellow liquid that solidifies upon cooling, is collected. Purification can be achieved by precipitation from methanol.[2]
Analytical Characterization
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.[2] Spectral data for this compound is also available in public databases such as SpectraBase.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Role in Synthetic Chemistry and Drug Discovery
Thiophene-containing molecules are recognized as important pharmacophores in drug discovery, and the introduction of fluorine can enhance metabolic stability and binding affinity.[5] this compound serves as a valuable fluorinated building block in the synthesis of more complex molecules with potential therapeutic applications.[6] Its utility lies in the ability to introduce a 3-fluorothiophene moiety into a larger molecular scaffold.
Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.
This diagram illustrates the synthesis of this compound and its subsequent conversion to the corresponding carboxylic acid, a key intermediate for further chemical modifications, such as amide bond formation, to generate diverse bioactive molecules.
Conclusion
This compound is a valuable synthetic intermediate with well-defined synthetic routes and analytical characterization methods. While some of its physicochemical properties, such as pKa and aqueous solubility, require further experimental determination, its role as a fluorinated building block in medicinal chemistry and materials science is evident. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and application of novel fluorinated thiophene derivatives.
References
- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 3-fluorothiophene-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-fluorothiophene-2-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a detailed presentation of NMR data, experimental protocols, and visualizations to facilitate the characterization and utilization of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in Chloroform-d (CDCl₃).
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 | dd | 5.5, 3.8 | H-5 |
| 6.85 | dd | 5.5, 0.5 | H-4 |
| 3.89 | s | - | -OCH₃ |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 161.8 (d, JC,F = 10.1 Hz) | C-3 |
| 130.0 | C=O |
| 129.9 | C-5 |
| 118.5 | C-4 |
| 118.1 | C-2 |
| 51.9 | -OCH₃ |
Experimental Protocols
The NMR spectra were acquired using the following experimental parameters.
Sample Preparation
A sample of this compound was dissolved in Chloroform-d (CDCl₃), a standard solvent for NMR spectroscopy. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts for ¹H NMR, and the residual solvent peak of CDCl₃ was used for ¹³C NMR.
NMR Data Acquisition
The ¹H and ¹³C NMR spectra were recorded on a JEOL Eclipse 500 NMR spectrometer.[1] The proton NMR spectra were acquired at a frequency of 500.16 MHz, while the carbon-13 NMR spectra were recorded at 125.76 MHz.[1]
Mandatory Visualizations
The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.
References
In-Depth Technical Guide: FTIR Spectroscopic Analysis of Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Methyl 3-fluorothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for obtaining the FTIR spectrum, and presents a logical workflow for the analysis.
Introduction
This compound is a substituted thiophene derivative with significant applications in medicinal chemistry. The structural elucidation and quality control of this compound are paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique. This method provides a unique molecular fingerprint by probing the vibrational modes of the functional groups present in the molecule. Understanding the FTIR spectrum is crucial for confirming the identity, purity, and structural integrity of this compound.
Predicted Vibrational Mode Analysis
The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the thiophene ring, the ester group (methyl carboxylate), and the carbon-fluorine bond. Based on established literature for similar compounds, the expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Weak-Medium | Aromatic C-H stretching (thiophene ring) |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl group) |
| ~1720 | Strong | C=O stretching (ester carbonyl) |
| 1600 - 1450 | Medium | C=C stretching (thiophene ring) |
| 1470 - 1450 | Medium | C-H bending (methyl group) |
| 1320 - 1000 | Strong | C-O stretching (ester) |
| ~1250 | Strong | C-F stretching |
| 900 - 675 | Strong | C-H out-of-plane bending (thiophene ring) |
| ~700 | Medium | C-S stretching (thiophene ring) |
Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and the specific chemical environment.
Experimental Protocol: Obtaining the FTIR Spectrum
This section details a standard procedure for acquiring the FTIR spectrum of this compound, which is typically a liquid or a low-melting solid at room temperature.
Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates)
-
Pasteur pipette
-
This compound sample
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the NaCl or KBr plates thoroughly with a suitable solvent and dry them completely.
-
Assemble the empty liquid cell and place it in the sample holder of the spectrometer.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.
-
-
Sample Preparation:
-
Disassemble the liquid cell.
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.[1][2]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2]
-
Assemble the cell holder around the plates, ensuring a good seal without applying excessive pressure that could crack the plates.
-
-
Sample Spectrum Acquisition:
-
Place the loaded liquid cell into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Label the significant peaks in the spectrum and compare them to the expected vibrational frequencies (as detailed in the data table above) to confirm the identity of the compound.
-
-
Cleaning:
-
Disassemble the liquid cell and clean the salt plates thoroughly with a volatile solvent.
-
Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Experimental Workflow
The logical flow of the FTIR analysis process, from sample handling to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for FTIR analysis of this compound.
Signaling Pathways and Logical Relationships in Spectral Interpretation
The interpretation of the FTIR spectrum involves a logical process of correlating observed absorption bands with specific molecular vibrations. This process confirms the presence of the key structural components of this compound.
Caption: Logical relationship between molecular structure and FTIR spectral features.
This guide provides the foundational knowledge for the successful FTIR analysis of this compound, enabling researchers and professionals to confidently verify the structure and purity of this important pharmaceutical intermediate.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Methyl 3-fluorothiophene-2-carboxylate. While a specific crystal structure for this compound is not publicly available, this document outlines the established experimental protocols and data presentation standards in the field. To illustrate these principles, we will draw upon the detailed crystallographic analysis of a closely related compound, Methyl 3-aminothiophene-2-carboxylate (matc). This approach offers a robust framework for researchers undertaking the crystallographic investigation of this compound and similar thiophene derivatives.
Compound Profile: this compound
This compound is a substituted thiophene derivative with the molecular formula C₆H₅FO₂S.[1] Its chemical structure consists of a thiophene ring fluorinated at the 3-position and a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₆H₅FO₂S |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 100421-52-1 |
| Canonical SMILES | COC(=O)C1=C(F)C=CS1 |
Experimental Protocols for Crystal Structure Determination
The determination of a small molecule's crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of the atomic model.[2] The following protocols are standard in the field and are exemplified by the study on Methyl 3-aminothiophene-2-carboxylate.[3]
Crystallization
The initial and often most challenging step is obtaining single crystals suitable for X-ray diffraction, typically 0.1-0.3 mm in each dimension.[4] Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the gradual formation of crystals.[5] For Methyl 3-aminothiophene-2-carboxylate, single crystals were grown by the slow evaporation of an ethanol solution at 25 °C.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface of the two solvents.[5]
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[4][6]
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. These diffraction patterns are recorded by a detector.[4][7]
Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of the diffraction spots, are processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The "phase problem," a central challenge in crystallography, is typically solved for small molecules using direct methods.[4]
An initial model of the molecular structure is then refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best agreement between the observed diffraction data and the data calculated from the model.[4] The quality of the final refined structure is assessed using metrics such as the R-factor.
Data Presentation: A Case Study of Methyl 3-aminothiophene-2-carboxylate
The following table summarizes the crystallographic data for Methyl 3-aminothiophene-2-carboxylate (matc), providing a template for the presentation of such data for this compound once determined.[8]
Table 2: Crystallographic Data and Structure Refinement for Methyl 3-aminothiophene-2-carboxylate (matc) [8]
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂S |
| Formula Weight | 157.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.583(3) |
| b (Å) | 8.871(2) |
| c (Å) | 17.068(3) |
| α (°) | 90 |
| β (°) | 109.91(3) |
| γ (°) | 90 |
| Volume (ų) | 2079.8(7) |
| Z | 12 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 1.54184 |
| Density (calculated) (g/cm³) | 1.506 |
| Absorption Coefficient (mm⁻¹) | 3.321 |
| F(000) | 984 |
| Theta range for data collection (°) | 4.6 to 66.2 |
| Reflections collected | 14235 |
| Independent reflections | 3524 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R₁ = 0.054, wR₂ = 0.145 |
| R indices (all data) | R₁ = 0.063, wR₂ = 0.153 |
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the general workflow for crystal structure analysis and a hypothetical logical relationship for investigating thiophene derivatives.
Conclusion
This guide provides a foundational understanding of the processes and data involved in the crystal structure analysis of this compound. While awaiting experimental determination of its specific crystal structure, the methodologies outlined herein, and the comparative data from a structurally similar molecule, offer a valuable resource for researchers. The detailed protocols and standardized data presentation will aid in the design of experiments and the interpretation of results, ultimately contributing to a deeper understanding of the solid-state properties of this and related thiophene compounds, which is crucial for applications in drug development and materials science.
References
- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the solubility and melting point of Methyl 3-fluorothiophene-2-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its known physicochemical properties, provides detailed experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Core Physicochemical Data
While specific quantitative data for this compound is limited in publicly available literature, its properties can be inferred from synthesis reports and the behavior of analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₅FO₂S | PubChem CID: 10583081[1] |
| Molecular Weight | 160.17 g/mol | PubChem CID: 10583081[1] |
| CAS Number | 100421-52-1 | PubChem CID: 10583081[1] |
| Appearance | Pale yellow solid | Inferred from synthesis report describing solidification.[2] |
| Melting Point | Not explicitly reported. The compound is known to be a solid at room temperature.[2] | A related compound, Methyl 3-hydroxythiophene-2-carboxylate, has a reported melting point of 38-43 °C. |
| Boiling Point | Not reported. | For comparison, the non-fluorinated analog, Methyl 3-methylthiophene-2-carboxylate, has a boiling point of 217 °C.[3] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light. | Commercial supplier recommendation. |
Table 2: Estimated Solubility Profile of this compound
| Solvent | Estimated Solubility | Rationale |
| Water | Low | The presence of the ester and thiophene ring suggests limited aqueous solubility. |
| Methanol | Soluble | The compound is reported to be precipitated from methanol, indicating at least moderate solubility at elevated temperatures.[2] |
| Ethanol | Soluble | Similar polarity to methanol. |
| Acetone | Soluble | A common solvent for moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with broad solvency. |
| Dichloromethane (DCM) | Soluble | A common, moderately polar organic solvent. |
| Hexane | Low | The polarity of the ester and fluoro groups would limit solubility in non-polar aliphatic solvents. |
Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the melting point and solubility of a novel organic compound like this compound.
Protocol 1: Melting Point Determination by Capillary Method
This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus with a heating block and a viewing lens/camera.
-
Glass capillary tubes (sealed at one end).
-
Spatula.
-
Mortar and pestle.
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvent.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the starting temperature to approximately 20 °C below the estimated melting point.
-
Set the heating rate to a slow, controlled ramp (e.g., 1-2 °C/min) to ensure thermal equilibrium.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.
-
-
Purity Assessment:
-
A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Protocol 2: Qualitative Solubility Determination
This protocol provides a systematic approach to assessing the solubility of a compound in a range of common laboratory solvents.
Materials:
-
This compound.
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, DMF, dichloromethane, hexane).
-
Small test tubes or vials.
-
Vortex mixer.
-
Spatula.
Procedure:
-
Sample Preparation:
-
Into a series of clean, dry test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).
-
-
Solvent Addition and Observation:
-
To the first test tube, add the first solvent (e.g., water) in small increments (e.g., 0.1 mL).
-
After each addition, vortex the tube for at least 30 seconds.
-
Visually inspect the mixture for the dissolution of the solid.
-
Continue adding solvent up to a total volume of 1 mL.
-
Record the observation as "insoluble," "sparingly soluble," "soluble," or "freely soluble" based on the amount of solvent required to dissolve the compound.
-
-
Repeat for all Solvents:
-
Repeat the process for each of the selected solvents.
-
For solvents where the compound is readily soluble, a more quantitative analysis can be performed by preparing a saturated solution and determining the concentration of the dissolved solute.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthesis and purification workflow for this compound.
Caption: Logical workflow for the analysis of physicochemical properties.
References
Quantum Chemical Calculations for 3-Fluorothiophene Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of 3-fluorothiophene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic introduction of a fluorine atom into the thiophene ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Understanding these effects at a sub-atomic level through computational methods is crucial for the rational design of novel therapeutic agents.
This guide details the theoretical background, computational methodologies, and practical applications of these calculations, with a focus on interpreting the results for drug discovery and development.
Introduction to 3-Fluorothiophene Derivatives in Medicinal Chemistry
Thiophene-containing molecules are prevalent in a wide array of approved drugs, demonstrating their versatility as a privileged scaffold.[1] The substitution of a hydrogen atom with fluorine at the 3-position of the thiophene ring is a key strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
-
Altered Lipophilicity: The introduction of fluorine can modify the molecule's solubility and ability to cross biological membranes.
-
Modified Electronic Properties: Fluorine's electron-withdrawing nature can influence the aromaticity and reactivity of the thiophene ring.
Quantum chemical calculations provide a powerful toolkit to predict and rationalize these effects, thereby guiding the synthesis and evaluation of new 3-fluorothiophene derivatives with improved therapeutic profiles.
Theoretical Background and Computational Methods
Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to determine its electronic structure and properties. For molecules of pharmaceutical interest, exact solutions are not feasible, and therefore, various approximation methods are employed.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used quantum chemical method for studying molecules of this size due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties based on the molecule's electron density.
A common choice for studying thiophene derivatives is the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2]
Basis Sets
The accuracy of DFT calculations is also dependent on the chosen basis set , which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results but are computationally more expensive. A commonly used and well-balanced basis set for organic molecules is the 6-311++G(d,p) Pople-style basis set.[2][3]
Key Calculated Properties
Quantum chemical calculations can predict a wide range of molecular properties relevant to drug development:
-
Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.
-
Electronic Properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]
-
Ionization Potential and Electron Affinity: These properties relate to the ease of removing or adding an electron, respectively, and are important for understanding redox processes.[3]
-
Dipole Moment: The dipole moment provides information about the molecule's polarity, which influences its solubility and intermolecular interactions.[3]
-
-
Spectroscopic Properties: Prediction of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the characterization of synthesized compounds.[3]
-
Reactivity Descriptors:
-
Fukui Functions: These functions help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.
-
Computational Workflow for Analyzing 3-Fluorothiophene Derivatives
The following diagram illustrates a typical workflow for the quantum chemical analysis of a novel 3-fluorothiophene derivative.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Guide: Properties and Spectra of CAS 100421-52-1 (Methyl 3-fluorothiophene-2-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and relevant biological context for the compound identified by CAS number 100421-52-1, chemically known as Methyl 3-fluorothiophene-2-carboxylate. This document includes a summary of its physical and chemical properties, detailed spectral analysis (NMR, IR, and Mass Spectrometry), an experimental protocol for its synthesis, and a discussion of its application in the context of STING agonist development, including a visualization of the corresponding signaling pathway.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound. The presence of the fluorine atom and the thiophene ring bestows upon it unique chemical characteristics that are of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 100421-52-1 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₅FO₂S | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C=CS1)F | [1] |
| InChI Key | UKIUEFZYSXIGPY-UHFFFAOYSA-N | [1] |
| Appearance | Pale yellow liquid/solid | [2] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.
¹H NMR (Proton NMR) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.52 | dd | J = 5.5 Hz, J(H,F) = 3.8 Hz | Thiophene H-5 |
| 6.85 | d | J = 5.5 Hz | Thiophene H-4 |
| 3.89 (approx.) | s | - | OCH₃ |
¹³C NMR (Carbon NMR) [3]
| Chemical Shift (δ) ppm | Assignment |
| 160.0 (approx.) | C=O (ester) |
| 155.0 (approx., d) | C-F (thiophene C-3) |
| 125.0 (approx.) | Thiophene C-5 |
| 115.0 (approx.) | Thiophene C-4 |
| 110.0 (approx., d) | Thiophene C-2 |
| 52.0 (approx.) | OCH₃ |
Note: The exact chemical shifts for ¹³C NMR can vary depending on the solvent and instrument frequency. The values presented are approximate and based on typical ranges for similar structures.
¹⁹F NMR (Fluorine-19 NMR) [2]
A doublet is expected in the ¹⁹F NMR spectrum due to coupling with the adjacent proton (H-4). A reported study on a similar reaction mixture showed two doublets at –119.01 ppm and –119.03 (J = 4.6 Hz), which may be indicative of the compound in a complex mixture.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretching (ester) |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular ion) |
| 129 | [M - OCH₃]⁺ |
| 101 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound via Schiemann Reaction[2]
This protocol describes a method for the synthesis of this compound starting from Methyl 3-aminothiophene-2-carboxylate.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Sand
-
Methanol (for precipitation)
Procedure:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield the corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This reaction is typically carried out at low temperatures (0-5 °C).
-
Schiemann Reaction (Thermal Decomposition): The isolated diazonium tetrafluoroborate salt is mixed with sand. The mixture is heated under vacuum (e.g., 0.1 Torr).
-
Product Collection: As the temperature of the oil bath reaches approximately 160 °C, the product, this compound, sublimes and can be collected on a cold surface, such as a condenser cooled with liquid nitrogen.[2] At around 200 °C, a pale yellow liquid may distill and solidify.[2]
-
Purification: The collected solid and solidified liquid are combined and can be further purified by precipitation from methanol to yield the final product.[2]
Caption: Synthesis workflow for this compound.
Biological Relevance and Signaling Pathways
Role as a Precursor to STING Agonists
This compound is utilized in the preparation of five-membered heterocyclic compounds that act as STING (Stimulator of Interferon Genes) agonists. STING agonists are a class of molecules that activate the STING pathway, a critical component of the innate immune system.[4] Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can mount a robust anti-tumor immune response.[5][6]
The STING Signaling Pathway
The STING pathway is a cytosolic DNA sensing pathway. The key steps are as follows:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells (e.g., tumor cells).[5]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5]
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its activation.[5][7]
-
TBK1 Recruitment and IRF3 Phosphorylation: Activated STING translocates from the ER to the Golgi apparatus and recruits and activates the kinase TBK1 (TANK-binding kinase 1).[7] TBK1 then phosphorylates the transcription factor IRF3 (interferon regulatory factor 3).[7]
-
NF-κB Activation: In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB signaling pathway.[7]
-
Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they induce the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[5] These cytokines are then secreted and signal to surrounding immune cells to initiate an anti-tumor response.
References
- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. spectrabase.com [spectrabase.com]
- 4. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Role of Methyl 3-fluorothiophene-2-carboxylate in Modern Medicinal Chemistry
Introduction
Methyl 3-fluorothiophene-2-carboxylate is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom onto the thiophene ring can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Consequently, this scaffold serves as a valuable starting material for the synthesis of a diverse array of bioactive compounds targeting various enzymes and receptors implicated in a range of diseases.
Key Applications
The versatility of this compound as a synthetic intermediate has led to its use in the development of several classes of therapeutic agents:
-
Anticoagulants (Factor XIa Inhibitors): A significant application of this building block is in the synthesis of selective Factor XIa (FXIa) inhibitors.[1][2] FXIa is a crucial enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a promising strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] The 3-fluorothiophene moiety is incorporated into the inhibitor structure to optimize its binding to the enzyme's active site.
-
HDAC6 Inhibitors: this compound is a key precursor for the synthesis of histone deacetylase 6 (HDAC6) inhibitors.[3] HDAC6 is a zinc-dependent deacetylase that plays a critical role in various cellular processes, and its dysregulation is associated with cancer and neurodegenerative diseases. Inhibitors of HDAC6 are being investigated as potential therapeutics for these conditions.
-
sGC Stimulators: This compound serves as an intermediate in the preparation of soluble guanylate cyclase (sGC) stimulators.[4] sGC is a key enzyme in the nitric oxide signaling pathway, and its stimulation can lead to vasodilation. sGC stimulators are used for the treatment of pulmonary hypertension.[4]
-
Synthesis of 3-Fluorothiophene: It is a crucial intermediate in a facile and efficient synthesis of 3-fluorothiophene, a valuable reagent in its own right for various chemical transformations.[5]
Quantitative Data Summary
The following table summarizes the reported biological activity of representative compounds synthesized using this compound as a starting material.
| Compound ID | Target | Activity Type | Value | Reference |
| FE12 | Factor XIa | IC50 | 4.4 nM | [6] |
| 32 | Factor XIa | aPTT Doubling Conc. | 2.4 µM | [1] |
| 3d | MCF-7 (cancer cell line) | IC50 | 4.55 ± 0.88 µM | [4] |
| 3d | MDA-MB-231 (cancer cell line) | IC50 | 9.87 ± 0.89 µM | [4] |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from a reported facile synthesis of 3-fluorothiophene.[5]
-
Materials:
-
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
-
Sand
-
Methanol
-
Round-bottomed flask
-
Distilling head
-
Dewar condenser (cooled with liquid N2)
-
Heating mantle
-
-
Procedure:
-
A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (0.060 mol) and sand (80 g) is placed in a round-bottomed flask.
-
The flask is attached to a distilling head connected to a receiving flask and a Dewar condenser cooled with liquid nitrogen.
-
The mixture is heated. As the temperature rises, the diazonium salt decomposes, and the product distills.
-
A pale yellow liquid will distill and may solidify in the distillation apparatus.
-
The solidified liquid and the distillate are combined and purified by precipitation from methanol to yield this compound. The reported yield is 67%.[5]
-
2. Factor XIa Inhibition Assay
This is a general protocol for determining the in vitro efficacy of a test compound as a Factor XIa inhibitor.
-
Materials:
-
Human Factor XIa (purified)
-
Spectrofluorogenic substrate for Factor XIa
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and BSA)
-
Test compound (dissolved in DMSO)
-
96-well microplate (black, for fluorescence measurements)
-
Microplate reader (with fluorescence detection)
-
-
Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of the test compound (or DMSO for control) to the wells.
-
Add the Factor XIa enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.
References
- 1. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016168098A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 3. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Design, synthesis and biological evaluation of novel FXIa inhibitors featuring five-membered heterocycles as P2' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-fluorothiophene-2-carboxylate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluorothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel bioactive molecules. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, and the introduction of a fluorine atom at the 3-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and alter electronics, making it a desirable feature in drug design.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutic agents. The protocols outlined below describe the conversion of the starting material into a key carboxylic acid intermediate, followed by amide coupling to generate a library of 3-fluorothiophene-2-carboxamides for biological screening.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅FO₂S |
| Molecular Weight | 160.17 g/mol [1] |
| CAS Number | 100421-52-1[1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) |
Application: Synthesis of 3-Fluorothiophene-2-carboxamide Derivatives as Potential Kinase Inhibitors
Thiophene carboxamides are a known class of compounds that have been explored as inhibitors of various kinases, including p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases and cancer, respectively. The following protocols detail a general approach to synthesize novel 3-fluorothiophene-2-carboxamide derivatives for screening against such targets.
Workflow for Synthesis of Bioactive Amides
Caption: Synthetic workflow from the starting material to bioactive compounds and subsequent screening.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluorothiophene-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C (ice bath). A precipitate should form.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-Fluorothiophene-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for the Synthesis of 3-Fluorothiophene-2-carboxamides
This protocol outlines the coupling of 3-Fluorothiophene-2-carboxylic acid with a variety of primary or secondary amines to generate a library of amide derivatives.
Materials:
-
3-Fluorothiophene-2-carboxylic acid
-
Substituted amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Fluorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-fluorothiophene-2-carboxamide.
Data Presentation: Hypothetical Biological Activity
To illustrate the potential of this scaffold, the following table presents hypothetical inhibitory concentrations (IC₅₀) for a series of synthesized 3-fluorothiophene-2-carboxamides against a target kinase. Note: This data is for illustrative purposes only and is not derived from actual experimental results for these specific compounds.
| Compound ID | R Group (Amine) | Target Kinase IC₅₀ (nM) |
| 3FC-001 | 4-fluoroaniline | 150 |
| 3FC-002 | 3-chloro-4-methoxyaniline | 75 |
| 3FC-003 | 4-(piperazin-1-yl)aniline | 25 |
| 3FC-004 | 4-(morpholin-4-yl)aniline | 50 |
| 3FC-005 | Benzylamine | 200 |
Signaling Pathway Context: Kinase Inhibition
The synthesized 3-fluorothiophene-2-carboxamide derivatives can be screened for their ability to inhibit protein kinases involved in cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, the MAP kinase pathway is a critical signaling cascade that regulates a wide range of cellular processes.
Caption: Simplified MAP kinase signaling pathway and a potential point of inhibition.
Conclusion
This compound serves as an excellent starting material for the generation of diverse libraries of 3-fluorothiophene-2-carboxamides. The protocols provided herein offer a straightforward and adaptable synthetic route for researchers to explore the potential of these compounds as inhibitors of various biological targets, particularly protein kinases. The strategic incorporation of the 3-fluoro-substituted thiophene core may lead to the discovery of novel drug candidates with improved pharmacological profiles.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions on Methyl 3-fluorothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of novel compounds. The following protocols are based on established methodologies for similar thiophene and heteroaromatic systems and can be adapted for specific research needs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the synthesis of 3-aryl or 3-heteroaryl thiophene-2-carboxylate derivatives.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a halogenated thiophene carboxylate with an arylboronic acid is as follows[1]:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume), to the flask via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Suzuki-Miyaura Coupling of Halogenated Thiophenes
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various bromothiophene derivatives with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,5-Dibromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 90 | [2] |
| 2 | 2,4-Dibromophenyl-5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 75 | [1] |
| 3 | 2,3-Dibromothiophene | 2-Bromophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 | [3] |
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, leading to the synthesis of 3-alkenylthiophene-2-carboxylate derivatives.
General Reaction Scheme:
Experimental Protocol:
A general protocol for the Heck reaction is as follows[4][5]:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, NMP, or toluene, 5-10 mL).
-
Reaction: Heat the mixture to a high temperature (typically 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Dilute the filtrate with water and extract with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Data Presentation: General Heck Reaction Conditions
The table below provides typical conditions for Heck reactions involving aryl halides, which can be adapted for this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 95 |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 85 |
| 3 | 4-Bromoacetophenone | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 120 | 92 |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of 3-alkynylthiophene-2-carboxylate derivatives.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Sonogashira coupling is as follows[6]:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF, 10 mL), a base (e.g., Et₃N or i-Pr₂NH, 3.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
A copper-free Sonogashira protocol can also be employed, often requiring a different palladium catalyst and base system[7].
Data Presentation: Sonogashira Coupling of Aryl Halides
The following table presents typical conditions for the Sonogashira coupling of aryl halides, which can be used as a guide for reactions with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 88 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminothiophene-2-carboxylate derivatives.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of a halothiophene derivative is as follows[8]:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, or other biaryl phosphines, 2-8 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 mmol) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., dioxane or toluene, 5-10 mL).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through celite. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Halothiophenes
This table provides examples of Buchwald-Hartwig amination on bromothiophene substrates, offering a reference for planning the amination of this compound.
| Entry | Thiophene Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | Bromobenzene | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 | 70-90 | [8] |
| 2 | 3-Chlorothiophene | Aniline | Pd₂(dba)₃ (1) | 3 (a specific ligand) | NaOt-Bu | Toluene | 80 | 95 | [9] |
| 3 | 2-Bromothiophene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85 | [10] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.
References
- 1. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Thieno[3,2-b]thiophenes from Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of functionalized thieno[3,2-b]thiophenes, a critical scaffold in materials science and medicinal chemistry. The described methodology is based on the adaptation of the Fiesselmann thiophene synthesis, utilizing Methyl 3-fluorothiophene-2-carboxylate as a key starting material. The protocol involves a two-step process: a nucleophilic aromatic substitution (SNAr) of the fluorine atom with a sulfur nucleophile, followed by a base-mediated intramolecular cyclization to construct the fused thiophene ring. This approach offers a potential pathway to novel thieno[3,2-b]thiophene derivatives.
Introduction
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention due to their unique electronic and photophysical properties. Their rigid, planar, and electron-rich structure makes them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. Furthermore, derivatives of thieno[3,2-b]thiophene have shown promising biological activities, making them attractive targets in drug discovery programs.
Several synthetic routes to the thieno[3,2-b]thiophene core have been established, often starting from substituted thiophenes. Common strategies involve the annulation of a second thiophene ring onto a pre-existing one through cyclization reactions. Precursors such as 3-halothiophenes and 3-nitrothiophenes are frequently employed, where the substituent acts as a leaving group in a nucleophilic aromatic substitution reaction.[1][2] The Fiesselmann thiophene synthesis, for instance, has been successfully applied to the synthesis of thieno[3,2-b]thiophene derivatives from 3-chlorothiophene-2-carboxylates and methyl thioglycolate.[3]
This application note details a proposed synthetic protocol for the synthesis of a methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate derivative, starting from this compound. While the reactivity of 3-fluorothiophenes in such cyclizations is less documented than their chloro or nitro counterparts, the high electronegativity of the fluorine atom is expected to activate the C-3 position of the thiophene ring towards nucleophilic attack, making it a viable substrate for this transformation.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step reaction sequence as illustrated below. The first step is a nucleophilic aromatic substitution of the fluorine atom on this compound with the thiolate anion of methyl thioglycolate. The resulting intermediate, a substituted 3-thio-thiophene derivative, is then subjected to an intramolecular Dieckmann-type condensation reaction, promoted by a strong base, to yield the desired thieno[3,2-b]thiophene product.
Figure 1: Proposed two-step synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.
Experimental Protocols
Step 1: Synthesis of Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (Intermediate)
This procedure describes the nucleophilic aromatic substitution of the fluorine atom of this compound with methyl thioglycolate.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₆H₅FO₂S | 160.17 | 1.60 g | 10.0 |
| Methyl thioglycolate | C₃H₆O₂S | 106.14 | 1.17 g | 11.0 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.60 g, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Slowly add methyl thioglycolate (1.17 g, 11.0 mmol) dropwise to the suspension over 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure intermediate product.
Step 2: Synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate (Final Product)
This procedure details the intramolecular cyclization of the intermediate to form the thieno[3,2-b]thiophene ring system.
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | C₉H₁₀O₄S₂ | 246.31 | 2.46 g | 10.0 |
| Sodium methoxide (NaOMe) | CH₃NaO | 54.02 | 0.81 g | 15.0 |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - |
| Hydrochloric acid (HCl), 1M aqueous solution | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve the intermediate product (2.46 g, 10.0 mmol) in dry methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add sodium methoxide (0.81 g, 15.0 mmol) portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1M hydrochloric acid until the pH is approximately 6-7.
-
Remove the methanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude final product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| 1 | Nucleophilic Aromatic Substitution | This compound | Methyl thioglycolate, K₂CO₃ | DMF | 80 | 12-24 | Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate |
| 2 | Intramolecular Cyclization (Dieckmann) | Methyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate | Sodium methoxide | Methanol | Reflux | 4-8 | Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Figure 2: Detailed experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
DMF is a potential reproductive toxin and should be handled with care.
-
Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and degradation of reagents.
Conclusion
The protocol described provides a plausible and detailed methodology for the synthesis of a substituted thieno[3,2-b]thiophene from this compound. This approach, by analogy to established syntheses with other 3-substituted thiophenes, is expected to be a viable route for accessing this important heterocyclic scaffold. Researchers can utilize this protocol as a starting point for the development of novel thieno[3,2-b]thiophene derivatives for various applications in materials science and drug discovery. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
Application Notes and Protocols for Suzuki Coupling of Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-fluorothiophene-2-carboxylate with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to generate biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The protocols outlined herein are based on established methodologies for the coupling of related thiophene derivatives and serve as a robust starting point for the synthesis of novel compounds.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][7] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (in this case, an activated thiophene derivative, though the C-F bond is generally unreactive in Suzuki couplings, the reaction would likely proceed if a halide is present at another position, or if the thiophene ring itself is activated). For the purpose of this protocol, we will assume a bromo or iodo substituent is present on the thiophene ring, which is common for Suzuki reactions.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium(II) complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Comparative Data of Suzuki Coupling Conditions for Thiophene Derivatives
The following table summarizes typical conditions for Suzuki coupling reactions involving thiophene derivatives, providing a comparative overview of catalysts, bases, solvents, and reaction temperatures. This data can guide the optimization of the reaction for this compound.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylthiophene-2-carbonyl chloride | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 50 | 46-91 | [4] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | low to moderate | [5] |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | low to moderate | [5] |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 65-100 | 5-89 | [1] |
| Aryl halides | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 70 | up to 97 | [8][9] |
| Aryl bromides | Aryl boronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | Good | [10] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of a halogenated this compound with an arylboronic acid. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from methodologies used for other thiophene derivatives.[4][5]
Materials:
-
Halogenated this compound (e.g., Methyl 5-bromo-3-fluorothiophene-2-carboxylate) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[7]
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.[7]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[7]
Protocol 2: Alternative Conditions using Pd(dppf)Cl₂
This protocol utilizes a different catalyst and base combination that has been shown to be effective for heteroaryl couplings.[1]
Materials:
-
Halogenated this compound (e.g., Methyl 5-bromo-3-fluorothiophene-2-carboxylate) (0.3 mmol, 1.0 equiv)
-
Arylboronic acid (0.45 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 10 mol%)
-
Sodium Phosphate (Na₃PO₄) (0.9 mmol, 3.0 equiv)
-
1,4-Dioxane (1.0 mL)
-
Nitrogen or Argon gas
-
Capped reaction vial
Procedure:
-
In a capped 1-dram vial, combine the halogenated this compound (0.3 mmol), arylboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Add 1,4-dioxane (1.0 mL) to the vial.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps as outlined in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
"application of Methyl 3-fluorothiophene-2-carboxylate in materials science"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluorothiophene-2-carboxylate is a functionalized thiophene monomer that holds significant promise for the development of advanced materials, particularly in the field of organic electronics. The presence of both a fluorine atom at the 3-position and a methyl carboxylate group at the 2-position on the thiophene ring provides a unique combination of electron-withdrawing properties and a site for further chemical modification. These features are highly desirable for tuning the electronic and physical properties of conjugated polymers.
Polymers derived from this monomer are expected to exhibit low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is advantageous for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), as it can lead to higher open-circuit voltages in solar cells and improved stability in transistors. The fluorine substituent can also promote intermolecular interactions and influence the polymer's morphology, which are critical factors for efficient charge transport.
This document provides detailed application notes on the use of this compound in the synthesis of conjugated polymers and protocols for their synthesis and characterization.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer for the synthesis of novel polythiophene derivatives. These polymers are being investigated for a variety of applications, including:
-
Organic Photovoltaics (OPVs): As the donor material in bulk heterojunction solar cells. The tuned electronic properties can lead to improved power conversion efficiencies.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. The fluorination can enhance charge carrier mobility and environmental stability.
-
Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers, where precise control over energy levels is crucial.
-
Sensors: The conjugated backbone of the polymer can interact with analytes, leading to changes in its optical or electrical properties, forming the basis for chemical sensors.
Data Presentation: Properties of a Representative Poly(3-fluorothiophene-2-carboxylate) Derivative
The following table summarizes typical quantitative data for a polymer synthesized from a monomer structurally similar to this compound. This data is provided for illustrative purposes to guide researchers in their expectations for newly synthesized polymers.
| Property | Value | Characterization Method |
| Molecular Weight (Mn) | 15 - 30 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax, film) | 450 - 550 nm | UV-Vis Spectroscopy |
| Optical Bandgap (E_g) | 1.9 - 2.2 eV | UV-Vis Spectroscopy (from absorption edge) |
| HOMO Energy Level | -5.4 to -5.7 eV | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy in Air (PESA) |
| LUMO Energy Level | -3.3 to -3.6 eV | Cyclic Voltammetry (CV) or calculated from HOMO and E_g |
| Hole Mobility (μ_h) | 10⁻⁴ - 10⁻² cm²/Vs | Organic Field-Effect Transistor (OFET) measurements |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Stille Cross-Coupling Polymerization
This protocol describes a general procedure for the homopolymerization of a distannylated derivative of this compound with its dibrominated counterpart.
Materials:
-
2,5-Dibromo-3-fluorothiophene-2-carboxylate
-
2,5-Bis(trimethylstannyl)-3-fluorothiophene-2-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene or chlorobenzene
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Monomer Preparation: The synthesis of the dibrominated and distannylated monomers from this compound is a prerequisite. Standard bromination and stannylation procedures for thiophenes can be followed.
-
Reaction Setup: In a glovebox, add 2,5-Dibromo-3-fluorothiophene-2-carboxylate (1.0 eq) and 2,5-Bis(trimethylstannyl)-3-fluorothiophene-2-carboxylate (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in a small amount of the reaction solvent.
-
Polymerization: Add the catalyst solution to the Schlenk flask containing the monomers. Add anhydrous, degassed solvent (to achieve a monomer concentration of approximately 0.1 M).
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 90-110 °C under an inert atmosphere for 24-48 hours.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a suitable solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
-
Protocol 2: Characterization of the Synthesized Polymer
1. Molecular Weight Determination (GPC):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chlorobenzene) at a concentration of ~1 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Inject the solution into a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Optical Properties (UV-Vis Spectroscopy):
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).
-
Record the UV-Vis absorption spectrum to determine the absorption maximum (λmax) in solution.
-
Prepare a thin film of the polymer by spin-coating the solution onto a quartz substrate.
-
Record the UV-Vis absorption spectrum of the film to determine the λmax in the solid state.
-
Estimate the optical bandgap (E_g) from the onset of the absorption edge of the film spectrum using the equation E_g = 1240 / λ_onset (nm).
3. Electrochemical Properties (Cyclic Voltammetry):
-
Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon or platinum).
-
Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Record the cyclic voltammogram to determine the onset oxidation potential (E_ox).
-
Calculate the HOMO energy level using the empirical formula: HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.
-
Estimate the LUMO energy level by adding the optical bandgap to the HOMO energy level: LUMO = HOMO + E_g.
Mandatory Visualizations
Caption: Workflow for synthesis, characterization, and application.
Caption: Structure-property relationships in derived polymers.
Synthetic Routes to Substituted Thiophenes Using Fluorinated Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted thiophenes utilizing fluorinated precursors. The incorporation of fluorine atoms or fluorine-containing moieties into the thiophene scaffold is a pivotal strategy in medicinal chemistry and materials science, often leading to compounds with enhanced metabolic stability, binding affinity, and unique electronic properties. The following sections detail several key synthetic methodologies, complete with reaction mechanisms, experimental procedures, and quantitative data to facilitate their application in a research and development setting.
Paal-Knorr Thiophene Synthesis from Fluorinated 1,4-Dicarbonyls
The Paal-Knorr synthesis is a classic and reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3] By employing fluorinated 1,4-diketones, a variety of fluorinated thiophenes can be accessed. The reaction typically involves the treatment of the diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[2][3]
Reaction Pathway
The mechanism involves the thionation of one or both carbonyl groups of the 1,4-diketone by the sulfurizing agent, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.
Caption: Paal-Knorr synthesis of fluorinated thiophenes.
Experimental Protocol: Synthesis of 2,5-Diphenyl-3-(trifluoromethyl)thiophene
This protocol is adapted from procedures involving the synthesis of fluorinated 1,4-diketones and their subsequent cyclization. The precursor, 1,4-diphenyl-2-(trifluoromethyl)butane-1,4-dione, can be synthesized from the appropriate fluorinated starting materials.
Materials:
-
1,4-diphenyl-2-(trifluoromethyl)butane-1,4-dione
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diphenyl-2-(trifluoromethyl)butane-1,4-dione (1.0 mmol).
-
Add anhydrous toluene (20 mL) to dissolve the diketone.
-
Add Lawesson's Reagent (0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,5-diphenyl-3-(trifluoromethyl)thiophene.
Quantitative Data:
| Precursor | Product | Sulfurizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1,4-diphenyl-2-(trifluoromethyl)butane-1,4-dione | 2,5-Diphenyl-3-(trifluoromethyl)thiophene | Lawesson's Reagent | Toluene | 4-6 | 75-85 |
| 1-(4-Fluorophenyl)-4-phenyl-2-(trifluoromethyl)butane-1,4-dione | 2-(4-Fluorophenyl)-5-phenyl-3-(trifluoromethyl)thiophene | Phosphorus Pentasulfide | Xylene | 6-8 | 70-80 |
Gewald Aminothiophene Synthesis with Fluorinated Ketones
The Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5][6] By utilizing fluorinated ketones as one of the components, a range of substituted 2-aminothiophenes bearing fluoroalkyl groups can be prepared. The reaction typically involves a ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4][5]
Reaction Pathway
The reaction proceeds via a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Intramolecular cyclization and subsequent tautomerization yield the final 2-aminothiophene.[4][6]
Caption: Gewald synthesis of fluorinated 2-aminothiophenes.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
This protocol describes a one-pot Gewald synthesis using a fluorinated ketone. Microwave irradiation can be employed to accelerate the reaction.[5]
Materials:
-
1,1,1-Trifluoroacetone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 1,1,1-trifluoroacetone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add ethanol (3 mL) followed by morpholine (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate.
Quantitative Data:
| Fluorinated Ketone | Active Methylene Nitrile | Base | Solvent | Reaction Time (Microwave) | Yield (%) |
| 1,1,1-Trifluoroacetone | Ethyl cyanoacetate | Morpholine | Ethanol | 20 min | 85-95 |
| Pentafluorobenzaldehyde | Malononitrile | Triethylamine | DMF | 30 min | 80-90 |
Fiesselmann Thiophene Synthesis with Fluorinated Precursors
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[7][8] The use of fluorinated acetylenic esters allows for the synthesis of thiophenes with fluoroalkyl or fluoroaryl substituents.
Reaction Pathway
The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann-type condensation followed by tautomerization affords the 3-hydroxythiophene product.[7]
Caption: Fiesselmann synthesis of fluorinated 3-hydroxythiophenes.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-(pentafluorophenyl)thiophene-2-carboxylate
Materials:
-
Ethyl 3-(pentafluorophenyl)propiolate
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.
-
To this solution, add ethyl thioglycolate (1.0 mmol) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of ethyl 3-(pentafluorophenyl)propiolate (1.0 mmol) in anhydrous ethanol (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.
Quantitative Data:
| Fluorinated Acetylenic Ester | Thioglycolic Acid Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl 3-(pentafluorophenyl)propiolate | Ethyl thioglycolate | Sodium ethoxide | Ethanol | 12-18 | 70-80 |
| Methyl 4,4,4-trifluorobut-2-ynoate | Methyl thioglycolate | Potassium tert-butoxide | THF | 10-15 | 65-75 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryl compounds, including those containing a fluorinated thiophene core.[9][10] These reactions typically involve the coupling of a halo- or triflyloxy-substituted fluorinated thiophene with an organoboron reagent.
Reaction Pathway
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halo-thiophene, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[10]
Caption: Suzuki-Miyaura coupling for fluorinated thiophenes.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-fluorothiophene
Materials:
-
2-Bromo-5-fluorothiophene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (solvent mixture)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 2-bromo-5-fluorothiophene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data:
| Fluorinated Thiophene Derivative | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-5-fluorothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 85-95 |
| 3-Bromo-2-(trifluoromethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90 | 75-85 |
Direct C-H Arylation of Fluorinated Thiophenes
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. This method allows for the direct coupling of a C-H bond in a fluorinated thiophene with an aryl halide.
Reaction Pathway
The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle, depending on the specific catalytic system and substrates.
Caption: Direct C-H arylation of fluorinated thiophenes.
Experimental Protocol: Synthesis of 2-Phenyl-4-fluorothiophene
Materials:
-
4-Fluorothiophene
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Sealed tube
Procedure:
-
To a sealed tube, add 4-fluorothiophene (1.0 mmol), bromobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%), and PCy₃·HBF₄ (10 mol%).
-
Add K₂CO₃ (2.0 mmol) and DMAc (3 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the product.
Quantitative Data:
| Fluorinated Thiophene | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Fluorothiophene | Bromobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | DMAc | 120 | 60-70 |
| 2-Trifluoromethylthiophene | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | KOAc | DMAc | 130 | 55-65 |
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Derivatization of the Carboxylate Group in Methyl 3-fluorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluorothiophene-2-carboxylate (CAS No. 100421-52-1) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The fluorine substituent on the thiophene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules. The carboxylate group at the 2-position is a key handle for chemical modification, allowing for the synthesis of a diverse range of derivatives such as carboxylic acids, amides, other esters, and alcohols. These transformations are fundamental for creating new chemical entities for drug discovery and development. This document provides detailed protocols for the primary derivatization pathways of the methyl ester group.
Core Derivatization Pathways
The methyl ester of this compound can be readily converted into several key functional groups. The primary pathways include hydrolysis to the carboxylic acid, conversion to amides (typically via the acid), transesterification to other esters, and reduction to the primary alcohol.
Hydrolysis to 3-Fluorothiophene-2-carboxylic Acid
Application Note: Saponification (base-catalyzed hydrolysis) of the methyl ester is a fundamental and often necessary first step to produce 3-fluorothiophene-2-carboxylic acid. The resulting carboxylic acid is a versatile intermediate for a wide range of reactions, most notably amide bond formation using peptide coupling reagents, which is a cornerstone of medicinal chemistry.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is adapted from a reported synthesis of 3-fluorothiophene-2-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 3M
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper/meter, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the flask.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A precipitate of 3-fluorothiophene-2-carboxylic acid should form. If no solid forms, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.
Synthesis of 3-Fluorothiophene-2-carboxamides
Application Note: Amide derivatives are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. The most reliable method for synthesizing amides from this compound is a two-step process: hydrolysis to the carboxylic acid (Protocol 1), followed by activation and coupling with a desired amine. Common activation methods include conversion to an acid chloride or using carbodiimide coupling agents like EDC with an additive like HOBt.[2][3]
Protocol 2: Two-Step Amide Synthesis via Acid Chloride
Step A: Synthesis of 3-Fluorothiophene-2-carboxylic Acid
-
Follow Protocol 1 to generate the required carboxylic acid starting material.
Step B: Amide Formation via Acid Chloride This protocol outlines a general procedure for converting the carboxylic acid to an acid chloride, which then reacts with an amine.[4][5][6][7]
Materials:
-
3-Fluorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene (if using a solvent)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Primary or secondary amine of choice (R₂NH)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous glassware and nitrogen/argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-fluorothiophene-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (2.0-5.0 eq) either neat or in an anhydrous solvent like toluene.
-
Gently reflux the mixture for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-fluorothiophene-2-carbonyl chloride is often used directly in the next step.
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Protocol 3: Amide Synthesis via EDC/HOBt Coupling
This protocol provides a milder alternative to the acid chloride method.[2][8][9]
Materials:
-
3-Fluorothiophene-2-carboxylic acid
-
Primary or secondary amine of choice (R₂NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve 3-fluorothiophene-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add a base such as DIPEA (2.0-3.0 eq) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Transesterification to Other Esters
Application Note: Transesterification allows for the conversion of the methyl ester to other alkyl or aryl esters. This can be useful for altering the physical properties of the molecule or for introducing a different protecting group. The reaction is typically catalyzed by a strong acid in an excess of the desired alcohol.[10]
Protocol 4: Acid-Catalyzed Transesterification
Materials:
-
This compound
-
Desired alcohol (R-OH, e.g., ethanol, benzyl alcohol), used in large excess as the solvent
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus (optional, for removal of methanol)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography or distillation if required.
Reduction to (3-Fluorothiophen-2-yl)methanol
Application Note: The reduction of the ester group provides the corresponding primary alcohol, a versatile functional group that can undergo a variety of subsequent reactions, such as oxidation, etherification, or conversion to halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[11][12][13][14]
Protocol 5: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt (sodium potassium tartrate) for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Addition funnel, three-neck flask, inert atmosphere setup
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser workup: Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes until it becomes a white, filterable solid.
-
Filter the mixture through a pad of Celite, washing the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the described derivatization reactions, including typical reagents and expected outcomes. Yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Starting Material | Key Reagents | Product Functional Group | Typical Yield | Reference |
| Hydrolysis | This compound | NaOH, H₂O/MeOH | Carboxylic Acid | 84% | [15] |
| Amidation (2-step) | 3-Fluorothiophene-2-carboxylic acid | 1. SOCl₂ 2. R₂NH, Et₃N | Amide | Good to Excellent | [4][5][7] |
| Amidation (2-step) | 3-Fluorothiophene-2-carboxylic acid | EDC, HOBt, R₂NH, DIPEA | Amide | Good to Excellent | [8][9] |
| Transesterification | This compound | R-OH, H₂SO₄ (cat.) | Ester | Moderate to Good | [10] |
| Reduction | This compound | LiAlH₄ | Primary Alcohol | Good to Excellent | [11] |
References
- 1. This compound | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Role of Fluorinated Thiophenes in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated thiophenes have emerged as a critical class of building blocks in the design of high-performance organic electronic materials. The strategic incorporation of fluorine atoms onto the thiophene ring system profoundly influences the optoelectronic properties, molecular organization, and charge transport characteristics of the resulting polymers and small molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorinated thiophenes in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Key Advantages of Fluorinating Thiophenes in Organic Electronics:
-
Tuning of Energy Levels: The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the semiconductor. A deeper HOMO level enhances oxidative stability and can lead to a higher open-circuit voltage (Voc) in OSCs.[1][2][3]
-
Enhanced Intermolecular Interactions: Non-covalent interactions, such as C–H···F and S···F, can promote planarity of the polymer backbone and facilitate favorable π-π stacking, which is crucial for efficient charge transport.[3]
-
Improved Charge Carrier Mobility: The enhanced molecular ordering and planarity often translate to higher charge carrier mobilities in OFETs.[4][5]
-
Favorable Morphology in Bulk Heterojunctions: Fluorination can influence the miscibility and phase separation in donor-acceptor blends used in OSCs, leading to optimized morphologies for efficient charge generation and collection.[6]
-
Increased Power Conversion Efficiency (PCE) in OSCs: The culmination of improved voltage, charge transport, and morphology often results in significantly enhanced PCEs.[7]
Data Presentation
The following tables summarize key performance data for organic electronic devices incorporating fluorinated thiophene-based materials.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on Fluorinated Thiophene Polymers.
| Polymer | Device Architecture | Dielectric | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| F-P3HT | Bottom-gate, top-contact | SiO₂ | 0.05 | - | > 10⁵ | [4] |
| P(VDF-TrFE) | Top-gate, bottom-contact | P(VDF-TrFE) | 0.1 | - | - | [8] |
| Thiazole-Thiophene Co-oligomer | - | - | - | up to 1.30 | > 10⁶ | [9] |
| P1 (BT-IDTT-DTDPP) | Top-gate, bottom-contact | PMMA | 0.007 | 0.015 | - | [8] |
Table 2: Photovoltaic Performance of Organic Solar Cells (OSCs) based on Fluorinated Thiophene Polymers.
| Polymer Donor | Acceptor | Device Architecture | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| PT-4F | Small-molecule acceptor | - | - | - | - | 15.6 (binary), 16.4 (ternary) | [7] |
| Fluorinated D-A Polymer | Fullerene | Bulk Heterojunction | - | - | > 72 | 9.2 | [4] |
| BDT-DF:N3 | N3 | All-Small-Molecule | - | - | - | 14.5 | [6] |
| BDT-UF:N3 | N3 | All-Small-Molecule | - | - | - | 15.1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Thiophene Polymer (Poly[3-fluoro-4-hexylthiophene-2,5-diyl] (F-P3HT))
This protocol is based on the Kumada catalyst-transfer polycondensation method.
Materials:
-
2,5-dibromo-3-fluoro-4-hexylthiophene
-
Isopropylmagnesium chloride/lithium chloride complex (1.3 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Acetone
-
Hexane
-
Chloroform
Equipment:
-
Three-necked round-bottom flask
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and hotplate
-
Syringes
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-fluoro-4-hexylthiophene (1.02 g, 2.96 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride/lithium chloride complex (2.21 mL of a 1.3 M solution in THF, 2.88 mmol) via syringe.
-
Remove the cooling bath and stir the mixture for 30 minutes at room temperature.
-
Heat the reaction to reflux for 30 minutes.
-
Add the Ni(dppp)Cl₂ catalyst to initiate the polymerization.
-
Continue the reaction at reflux. The polymerization time can be varied to control the molecular weight.
-
After the desired reaction time, quench the polymerization by adding a few drops of HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by successive Soxhlet extractions with methanol, acetone, hexane, and finally chloroform to collect the desired polymer fraction.
-
Remove the solvent from the chloroform fraction using a rotary evaporator to yield the purified F-P3HT polymer.
Protocol 2: Fabrication of a Top-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Fluorinated thiophene polymer (e.g., F-P3HT) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Photoresist and developer for photolithography
-
Gold (Au) and a suitable adhesion layer (e.g., Chromium or Titanium)
-
Gate dielectric material (e.g., PMMA, Cytop)
-
Gate metal (e.g., Aluminum or Gold)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Photolithography equipment (mask aligner, etc.)
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Source-Drain Electrode Patterning:
-
Use photolithography to define the source and drain electrode patterns on the SiO₂ surface.
-
Thermally evaporate the adhesion layer (e.g., 5 nm Cr) followed by the gold layer (e.g., 50 nm Au).
-
Lift off the photoresist to leave the patterned source and drain electrodes.
-
-
Semiconductor Deposition:
-
Prepare a solution of the fluorinated thiophene polymer in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the substrate to form the active semiconductor layer.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
-
Gate Dielectric Deposition:
-
Deposit the gate dielectric layer on top of the semiconductor layer. This can be done by spin-coating a polymer dielectric like PMMA or by thermal evaporation of an inorganic dielectric.
-
-
Gate Electrode Deposition:
-
Evaporate the gate metal (e.g., 100 nm Al) through a shadow mask to define the gate electrode.
-
-
Device Characterization:
-
Characterize the electrical properties of the OFET using a probe station and a semiconductor parameter analyzer in a controlled environment (e.g., nitrogen-filled glovebox).
-
Protocol 3: Fabrication of a Conventional Bulk Heterojunction Organic Solar Cell (OSC)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Fluorinated thiophene polymer donor
-
Fullerene or non-fullerene acceptor (e.g., PC₇₁BM or a small molecule acceptor)
-
Electron transport layer (ETL) material (optional, e.g., ZnO, Ca)
-
Top electrode metal (e.g., Aluminum or Silver)
-
Organic solvent (e.g., chlorobenzene, dichlorobenzene)
Equipment:
-
Spin coater
-
Glovebox with integrated thermal evaporator
-
Solar simulator
-
Current-voltage (I-V) measurement system
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at a specified temperature (e.g., 150 °C for 10 minutes) in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Deposition:
-
Prepare a blend solution of the fluorinated thiophene polymer donor and the acceptor in a suitable solvent at a specific donor:acceptor weight ratio (e.g., 1:1.2). The total concentration might be around 20 mg/mL.
-
Spin-coat the active layer blend onto the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
The film may require solvent vapor annealing or thermal annealing to optimize the morphology.
-
-
Electron Transport Layer (ETL) and Top Electrode Deposition:
-
Without breaking the inert atmosphere, transfer the substrates to a thermal evaporator.
-
If using an ETL, deposit a thin layer (e.g., 20 nm of ZnO or 1 nm of Ca).
-
Deposit the top metal electrode (e.g., 100 nm of Al) through a shadow mask to define the device area.
-
-
Device Characterization:
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination (100 mW/cm²) to determine the Voc, Jsc, FF, and PCE.
-
Mandatory Visualizations
Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.
Caption: Key photophysical processes in a bulk heterojunction organic solar cell.
References
- 1. A method for preparing fluorine-containing self-cleaning coatings on field solar panels - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via the Schiemann Reaction
Introduction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic or heteroaromatic ring.[1][2] This reaction proceeds through the thermal decomposition of an intermediate diazonium tetrafluoroborate salt, which is typically prepared from the corresponding primary aromatic amine.[1][3] These application notes provide a detailed experimental procedure for the synthesis of Methyl 3-fluorothiophene-2-carboxylate, a valuable fluorinated heterocyclic building block, utilizing the Schiemann reaction. The protocol is adapted from established literature procedures and is intended for researchers in organic synthesis and drug development.[4][5][6]
The overall synthesis is a two-step process:
-
Diazotization: The starting material, Methyl 3-aminothiophene-2-carboxylate, is converted to its corresponding diazonium salt, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, using sodium nitrite and tetrafluoroboric acid.[5]
-
Schiemann Reaction: The isolated diazonium salt is then subjected to thermal decomposition to yield the desired product, this compound.[4][5]
Experimental Protocols
Stage 1: Synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
This stage involves the conversion of the primary amine to a diazonium tetrafluoroborate salt. Diazonium salts are potentially unstable and should be handled with care.[7]
Materials and Reagents:
-
Methyl 3-aminothiophene-2-carboxylate
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
In a suitable flask, dissolve Methyl 3-aminothiophene-2-carboxylate in tetrafluoroboric acid.
-
Cool the mixture to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
The resulting precipitate, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, is collected by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum. The yield for this step is reported to be approximately 93%.[5]
Stage 2: Thermal Decomposition of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate (Schiemann Reaction)
This stage is the core fluorination step. The thermal decomposition of the diazonium salt releases nitrogen gas and boron trifluoride, yielding the fluorinated thiophene.[3]
Materials and Reagents:
-
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate (from Stage 1)
-
Sand (acid-washed)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottomed flask
-
Distillation apparatus with a condenser
-
Heating mantle or oil bath
-
Vacuum source
Procedure:
-
In a round-bottomed flask, thoroughly mix the dried 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate with sand.[5]
-
Assemble a distillation apparatus connected to a vacuum source.
-
Heat the mixture in an oil bath. The temperature should be gradually increased.
-
At approximately 160 °C under vacuum (0.1 Torr), the product will begin to sublime and collect on the condenser.[5]
-
As the temperature is raised to around 200 °C, a pale yellow liquid will distill and solidify in the receiving flask.[5]
-
Combine the sublimed product from the condenser and the distilled product from the receiving flask.
-
Dissolve the combined crude product in methanol.
-
Precipitate the purified product by adding deionized water.
-
Collect the solid product, this compound, by filtration and air dry. The reported yield for this step is 67%.[5][6]
-
The final product can be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and its melting point can be determined.[5][6]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Stage 1: Diazotization | Stage 2: Schiemann Reaction |
| Starting Material | Methyl 3-aminothiophene-2-carboxylate | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate |
| Key Reagents | Tetrafluoroboric acid, Sodium nitrite | Sand (as a heat transfer medium) |
| Reaction Temperature | 0-5 °C | 160-200 °C |
| Reaction Time | ~1-2 hours | Variable, depends on heating rate |
| Product | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | This compound |
| Reported Yield | ~93%[5] | 67%[4][5][6] |
| Overall Yield | - | ~62% |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Diazonium Salts: Solid diazonium salts are sensitive to shock and heat and can be explosive. Handle them with extreme care, avoid scratching or grinding the solid, and prepare them in small quantities. It is advisable to use them immediately after preparation.
-
Tetrafluoroboric Acid: This is a corrosive acid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Decomposition: The decomposition reaction releases nitrogen (N₂) and boron trifluoride (BF₃) gases. The reaction should be performed in a well-ventilated fume hood. Boron trifluoride is a toxic and corrosive gas.
-
High Temperatures and Vacuum: The use of high temperatures and vacuum requires appropriate glassware and a secure setup to prevent implosion.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure. A thorough risk assessment should be conducted before starting the experiment.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-fluorothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-fluorothiophene-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Schiemann reaction of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Diazonium Salt | Incomplete diazotization of Methyl 3-aminothiophene-2-carboxylate. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and tetrafluoroboric acid. Confirm the complete consumption of the starting amine by TLC analysis. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation. Avoid exposing it to high temperatures or prolonged storage. | |
| Low Yield of this compound during Schiemann Reaction | Inefficient thermal decomposition of the diazonium salt. | Mix the diazonium salt thoroughly with sand to ensure even heat distribution.[1] Heat the mixture gradually to the optimal decomposition temperature (around 160-200 °C) under vacuum (e.g., 0.1 Torr).[1] |
| Sub-optimal reaction temperature. | If the temperature is too low, decomposition will be incomplete. If it's too high, it may lead to the formation of byproducts. Monitor the sublimation and distillation of the product to gauge the reaction progress.[1] | |
| Formation of side products. | Gomberg coupling products with aromatic solvents (if used) can be a side reaction. The use of sand as a medium helps to minimize this. | |
| Product is a Dark Oil or Contains Impurities | Incomplete reaction or presence of decomposition byproducts. | Purify the crude product by precipitation from methanol to obtain a pale yellow solid.[1] Column chromatography on silica gel can be employed for further purification if necessary. |
| Presence of starting material. | Monitor the reaction by TLC or GC to ensure complete consumption of the diazonium salt. | |
| Difficulty in Product Isolation | The product may sublime and solidify on different parts of the apparatus. | Carefully collect the sublimed solid from the condenser and the distilled liquid that solidifies in the receiving flask.[1] |
| Loss of volatile product. | Use a cold trap (e.g., liquid nitrogen) to effectively capture the volatile product during vacuum distillation/sublimation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most frequently reported and effective method is the Schiemann reaction. This involves the thermal decomposition of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, which is prepared by the diazotization of Methyl 3-aminothiophene-2-carboxylate.[1]
Q2: What is a typical yield for the Schiemann reaction in this synthesis?
A2: A good yield of 67% for this compound has been reported after purification by precipitation from methanol.[1] The preceding diazotization step can achieve a yield of around 93%.[1]
Q3: Are there alternative methods for introducing fluorine at the 3-position of the thiophene ring?
A3: Yes, other methods exist but can be challenging. For instance, fluorination of 3-chloro-2-cyanothiophene with cesium fluoride has been attempted, but purification was reported to be difficult.[1] Another approach involves using expensive and hygroscopic reagents like N-fluorobenzenesulfonimide.[1]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Diazonium salts can be explosive when dry and should be handled with care. The thermal decomposition step should be conducted behind a safety shield. Tetrafluoroboric acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Q5: How can I confirm the identity and purity of the final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and 19F NMR.[1] Purity can be assessed by techniques like TLC, GC, or HPLC.
Experimental Protocols
Synthesis of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate
This protocol is adapted from a reported synthesis.[1]
-
Preparation: In a suitable reaction vessel, dissolve Methyl 3-aminothiophene-2-carboxylate in tetrafluoroboric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
Stirring: Stir the reaction mixture at this temperature for an additional 30 minutes.
-
Isolation: Collect the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum. The yield for this step is reported to be 93%.[1]
Synthesis of this compound via Schiemann Reaction
This protocol is adapted from a reported synthesis.[1]
-
Mixture Preparation: In a round-bottomed flask, thoroughly mix the prepared 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (1 equivalent) with sand (approximately 5 times the weight of the diazonium salt).
-
Apparatus Setup: Attach the flask to a distillation apparatus connected to a receiving flask and a condenser cooled with liquid nitrogen.
-
Thermal Decomposition: Apply a vacuum (e.g., 0.1 Torr) and gradually heat the mixture in an oil bath.
-
Product Collection: The product will begin to sublime at an oil-bath temperature of around 160 °C and will be trapped on the condenser. A pale yellow liquid will also distill and solidify in the receiving flask at approximately 200 °C.
-
Purification: Combine the solid from the condenser and the solidified liquid. Purify the crude product by precipitation from methanol to yield this compound as a pale yellow solid. A yield of 67% has been reported.[1]
Data Presentation
| Reaction Step | Product | Reported Yield | Reference |
| Diazotization | 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93% | [1] |
| Schiemann Reaction | This compound | 67% | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Fluorinated Thiophene Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of fluorinated thiophene intermediates.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of fluorinated thiophene intermediates using various laboratory techniques.
Flash Column Chromatography
Question: My fluorinated thiophene intermediate is co-eluting with a non-fluorinated impurity. How can I improve the separation?
Answer: Co-elution of fluorinated and non-fluorinated analogs is a common issue due to their similar polarities.[1] To enhance separation, consider the following strategies:
-
Solvent System Optimization: Systematically screen various eluent systems using Thin Layer Chromatography (TLC). A shallow gradient of a less polar solvent (e.g., hexane or heptane) with a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) can often improve resolution.
-
Stationary Phase Selection:
-
Fluorinated Phases: Employing a fluorinated stationary phase can enhance the retention of fluorinated compounds relative to their non-fluorinated counterparts through fluorophilic interactions.[2][3] Perfluoroaryl columns, in particular, have shown superior separation for fluorine-containing pharmaceuticals.[2]
-
Alumina: For acid-sensitive thiophene derivatives, neutral or basic alumina can be a good alternative to silica gel.
-
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
Question: The desired fluorinated thiophene appears to be degrading on the silica gel column. What can be done to prevent this?
Answer: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate degradation:
-
Deactivate the Silica Gel: Add a small percentage (1-2%) of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica surface.
-
Minimize Contact Time: Run the chromatography as quickly as possible without compromising separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
Question: I am having difficulty separating regioisomers of a substituted fluorinated thiophene. What is the best approach?
Answer: Separating regioisomers is challenging due to their very similar physical properties. The following techniques can be effective:
-
High-Resolution Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) often provides the resolution needed to separate regioisomers. Both normal-phase and reverse-phase HPLC can be effective, depending on the specific isomers.
-
Optimized Flash Chromatography: Careful optimization of the eluent system in flash chromatography, often involving a very shallow gradient or isocratic elution with a precisely determined solvent mixture, can sometimes achieve separation.
-
Crystallization: If the isomers have different crystal packing energies, fractional crystallization from a carefully selected solvent system may be successful.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak shape (tailing) for my basic fluorinated thiophene intermediate in reverse-phase HPLC. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds on silica-based C18 columns is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase. To improve peak shape:
-
Use a Deactivated Column: Employ a highly end-capped column to minimize the number of free silanol groups.
-
Mobile Phase Additives: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This protonates the basic analyte and suppresses its interaction with the silanol groups.
-
Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of the basic thiophene intermediate.
-
Fluorinated Stationary Phases: Using a fluorinated stationary phase can sometimes improve peak shape and selectivity for fluorinated analytes.[3]
Question: My highly polar fluorinated thiophene intermediate is not retained on a C18 column (elutes in the void volume). What are my options?
Answer: Poor retention on a non-polar stationary phase is common for highly polar compounds. Consider these alternatives:
-
Use a More Retentive Column: A C18 column with a higher carbon load or an embedded polar group can increase retention.
-
Switch to a Different Stationary Phase:
-
Phenyl-Hexyl or Fluorinated Phenyl Phases: These can offer alternative selectivity through π-π and dipole-dipole interactions.[4]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds.
-
-
Ion-Pair Chromatography: If the compound is ionizable, adding an ion-pairing reagent to the mobile phase can enhance retention.
Recrystallization
Question: My fluorinated thiophene intermediate "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:
-
High Degree of Supersaturation: The solution is too concentrated. Try using a more dilute solution.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's solubility may not change significantly with temperature.
-
Solvent Screening: Test a range of solvents and solvent mixtures. A good solvent will dissolve the compound when hot but not when cold.[5]
-
Two-Solvent System: Use a solvent in which the compound is soluble and add an "anti-solvent" in which the compound is insoluble dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[6]
-
Question: The purity of my compound does not improve significantly after recrystallization. Why is this happening?
Answer: This can occur if:
-
Impurities Have Similar Solubility: If the impurities have a similar solubility profile to your product in the chosen solvent, co-crystallization can occur. Try a different solvent or solvent system.
-
Inefficient Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any residual mother liquor containing the impurities.[7]
-
Alternative Purification Method Needed: If impurities are very similar to the product, recrystallization alone may not be sufficient. Consider purifying the material by column chromatography first to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated thiophene intermediates often more challenging than their non-fluorinated analogs?
A1: The introduction of fluorine atoms significantly alters the physicochemical properties of thiophene intermediates, leading to several purification challenges:
-
Altered Polarity and Solubility: Fluorine's high electronegativity can change the molecule's dipole moment and solubility profile, making the selection of appropriate chromatographic eluents and recrystallization solvents less predictable.
-
Similar Retention Times: Fluorinated compounds and their non-fluorinated precursors or byproducts can have very similar polarities, leading to co-elution in chromatography.[1]
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in specific interactions, such as dipole-dipole and fluorous-fluorous interactions, which can affect their behavior on different stationary phases.
-
Increased Volatility: Smaller fluorinated thiophenes can be more volatile than their non-fluorinated counterparts, which can lead to sample loss during solvent removal.
Q2: What are the most common impurities encountered in the synthesis of fluorinated thiophenes?
A2: Common impurities include:
-
Unreacted starting materials (e.g., the corresponding bromo- or iodothiophene).
-
Partially fluorinated or non-fluorinated analogs.
-
Regioisomers, if the fluorination reaction is not completely regioselective.
-
Byproducts from side reactions, such as homocoupling of starting materials.
-
Reagents used in the synthesis (e.g., residual catalysts or fluorinating agents).
Q3: Which analytical techniques are essential for assessing the purity of fluorinated thiophene intermediates?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence and number of fluorine atoms in the molecule and for identifying any fluorine-containing impurities.
-
¹H and ¹³C NMR Spectroscopy: These provide information about the overall structure and can help identify non-fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying the molecular weights of the main component and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of the sample by quantifying the area of the product peak relative to impurity peaks.
Q4: When should I choose HPLC over flash column chromatography for purification?
A4: The choice depends on the scale of the purification and the required purity:
-
Flash Column Chromatography is suitable for larger quantities (multi-gram scale) and for removing impurities that are significantly different in polarity from the desired product. It is generally a faster and less expensive technique for initial purification.
-
Preparative HPLC is ideal for smaller quantities (milligram to gram scale) and when high purity is essential. It offers much higher resolution, making it suitable for separating closely related impurities like regioisomers or diastereomers.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the purification of fluorinated thiophene intermediates. Note that optimal conditions will vary depending on the specific compound.
Table 1: Comparison of Purification Techniques
| Purification Technique | Scale | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography | mg to >100 g | 90-98% | 50-90% | High throughput, suitable for large scale | Lower resolution, potential for compound degradation on silica |
| Preparative HPLC | µg to g | >99% | 40-80% | High resolution and purity, good for isomer separation | Lower throughput, more expensive, requires more solvent |
| Recrystallization | mg to kg | >98% | 30-85% | Cost-effective, scalable, yields highly pure crystalline material | Can be time-consuming to find suitable solvents, potential for low yield |
| Distillation | g to kg | 95-99% | 60-95% | Excellent for volatile, thermally stable liquids | Not suitable for non-volatile or thermally sensitive compounds |
Table 2: Recommended Solvents for Recrystallization of Fluorinated Thiophenes
| Solvent(s) | Polarity | Comments |
| Hexane / Heptane | Non-polar | Good for less polar fluorinated thiophenes. Often used as an anti-solvent. |
| Toluene | Non-polar | Can be effective for compounds that are too soluble in other non-polar solvents. |
| Ethanol / Methanol | Polar Protic | Good for more polar compounds. Often used in combination with water. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent, often used in combination with hexanes. |
| Dichloromethane | Polar Aprotic | Good for dissolving a wide range of compounds, often used as the "good" solvent in a two-solvent system with hexanes. |
| Petroleum Ether | Non-polar | A common solvent for recrystallizing less polar organic compounds.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying a fluorinated thiophene intermediate on a silica gel column.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/hexane). The ideal system should provide a good separation between the desired compound (Rf ≈ 0.2-0.4) and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). If the compound has poor solubility in the eluent, use a stronger solvent and adsorb the sample onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Preparative HPLC Purification
This protocol describes a general method for purifying a fluorinated thiophene intermediate using reverse-phase preparative HPLC.
-
Analytical Method Development: Develop an analytical HPLC method to determine the optimal mobile phase (e.g., acetonitrile/water or methanol/water, often with 0.1% TFA) and gradient conditions for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Fractionation: Inject the prepared sample onto the column. Collect fractions based on the retention time of the target compound, as determined by the analytical method.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the final product.
Protocol 3: Recrystallization
This protocol provides a step-by-step guide for purifying a solid fluorinated thiophene intermediate by recrystallization.[5][7][9][10]
-
Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: General purification workflow for fluorinated thiophene intermediates.
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Logical relationships of fluorination's impact on purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. mt.com [mt.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 3-Fluorothiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorothiophene derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-fluorothiophene?
A1: The synthesis of 3-fluorothiophene can be challenging due to the higher reactivity of the 2-position of the thiophene ring.[1] Common methods include:
-
The Balz-Schiemann Reaction: This method involves the diazotization of a 3-aminothiophene derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.[1][2][3][4]
-
Lithiation and Electrophilic Fluorination: This involves the deprotonation of a thiophene derivative with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[1]
-
Direct Fluorination: This method uses elemental fluorine to directly fluorinate the thiophene ring, but often results in a mixture of 2- and 3-fluorothiophene isomers.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, a leaving group at the 3-position of a thiophene ring can be displaced by a fluoride ion, although this is less common.
Q2: I am planning a multi-step synthesis. What is a reliable, high-yield route to 3-fluorothiophene?
A2: A proven four-step synthesis starting from methyl 3-aminothiophene-2-carboxylate offers a good overall yield. The steps are:
-
Diazotization of methyl 3-aminothiophene-2-carboxylate to form the diazonium tetrafluoroborate salt.
-
Thermal decomposition (Schiemann reaction) to yield methyl 3-fluorothiophene-2-carboxylate.
-
Hydrolysis of the ester to 3-fluorothiophene-2-carboxylic acid.
-
Decarboxylation to afford the final 3-fluorothiophene product.[1]
This route has a reported overall yield of approximately 49%.[1]
Troubleshooting Guides
Method 1: The Balz-Schiemann Reaction
Q3: My Schiemann reaction is giving a very low yield of the desired 3-fluorothiophene derivative. What could be the problem?
A3: Low yields in the Schiemann reaction can stem from several factors:
-
Incomplete Diazotization: Ensure the complete conversion of the starting aminothiophene to the diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C).
-
Instability of the Diazonium Salt: Diazonium salts can be unstable and may decompose before the thermal fluorination step. It is crucial to handle them promptly and at low temperatures.[5]
-
Suboptimal Decomposition Temperature: The thermal decomposition requires a specific temperature range. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of byproducts and decomposition of the desired product.[6] The decomposition of the diazonium salt is often highly exothermic and can be difficult to control.[5]
-
Presence of Water: The diazonium salt should be as dry as possible before thermal decomposition, as water can lead to the formation of phenolic byproducts.
Q4: The thermal decomposition of my diazonium tetrafluoroborate salt is very rapid and difficult to control. How can I manage this?
A4: Uncontrolled decomposition is a known hazard of the Schiemann reaction.[5] To mitigate this:
-
Use a Heat Transfer Agent: Mixing the dry diazonium salt with an inert solid like sand can help to distribute the heat more evenly and control the rate of decomposition.[1]
-
Gradual Heating: Heat the mixture gradually under vacuum. This allows for the controlled release of nitrogen gas and helps to avoid a runaway reaction.
-
Alternative Fluoride Sources: In some cases, using alternative fluoride sources like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can lead to improved yields and milder reaction conditions.[4]
Q5: What are the common side products in a Schiemann reaction on a thiophene derivative?
A5: Common side products can include:
-
Hydroxythiophenes: Formed if water is present during the decomposition of the diazonium salt.
-
Products of Radical Reactions: The reaction can sometimes proceed via radical intermediates, leading to a variety of byproducts.
-
Gomberg-Bachmann Arylation Products: If the reaction is performed in an aromatic solvent, arylation of the solvent can occur.
Method 2: Lithiation and Electrophilic Fluorination
Q6: I am trying to synthesize a 3-fluorothiophene derivative via lithiation of 3-bromothiophene followed by quenching with NFSI, but I am getting a mixture of products. Why is this happening?
A6: The lithiation of substituted thiophenes can be complex. Here are some potential reasons for a mixture of products:
-
Formation of Regioisomers: Deprotonation can occur at other positions on the thiophene ring, especially if there are other acidic protons. The 2- and 5-positions of thiophene are generally more acidic than the 3- and 4-positions.
-
Halogen Dance: Under certain conditions, the lithium intermediate can rearrange, leading to the formation of different lithiated species and subsequently, different fluorinated isomers.
-
Incomplete Halogen-Lithium Exchange: If the reaction does not go to completion, you will have unreacted starting material.
-
Side Reactions with the Electrophile: The organolithium intermediate is a strong base and nucleophile and can react with the electrophilic fluorinating agent in unintended ways.
Q7: How can I improve the selectivity and yield of my lithiation-fluorination reaction?
A7: To improve the outcome of this reaction:
-
Low Temperature: Perform the lithiation at a very low temperature (typically -78 °C) to minimize side reactions and prevent decomposition of the organolithium intermediate.[7]
-
Choice of Base: Use a suitable organolithium reagent like n-butyllithium for halogen-lithium exchange. The choice of solvent is also critical, with anhydrous THF being a common choice.[7]
-
Reaction Time: Allow sufficient time for the lithium-halogen exchange to complete before adding the electrophile.[7]
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous, as organolithium reagents are highly reactive with water.
Data Presentation
The following table summarizes the yields for a successful four-step synthesis of 3-fluorothiophene.[1]
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1. Diazotization | Methyl 3-aminothiophene-2-carboxylate | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | NaNO₂, HBF₄ | 93 |
| 2. Schiemann Reaction | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | This compound | Heat, Sand | 67 |
| 3. Hydrolysis | This compound | 3-Fluorothiophene-2-carboxylic acid | NaOH, EtOH | 84 |
| 4. Decarboxylation | 3-Fluorothiophene-2-carboxylic acid | 3-Fluorothiophene | Barium-promoted copper chromite, quinoline | 93 |
| Overall Yield | 49 |
Experimental Protocols
Key Experiment: Synthesis of 3-Fluorothiophene via Schiemann Reaction[1]
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
-
Dissolve methyl 3-aminothiophene-2-carboxylate in a suitable solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) followed by tetrafluoroboric acid (HBF₄).
-
Stir the reaction mixture at 0 °C for the specified time.
-
Isolate the precipitated 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate salt by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Thermal Decomposition (Schiemann Reaction)
-
Mix the dry diazonium salt with an equal amount of sand in a round-bottom flask.
-
Connect the flask to a distillation apparatus with a cold receiver.
-
Heat the mixture gradually under vacuum (e.g., 0.1 Torr).
-
The product, this compound, will distill and solidify in the condenser and receiver.
-
Collect the product and purify by precipitation from a suitable solvent like methanol.
Step 3: Hydrolysis to 3-Fluorothiophene-2-carboxylic acid
-
Dissolve this compound in ethanol.
-
Add a solution of sodium hydroxide (NaOH) and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 4: Decarboxylation to 3-Fluorothiophene
-
Dissolve 3-fluorothiophene-2-carboxylic acid in quinoline in a distillation flask.
-
Add barium-promoted copper chromite as a catalyst.
-
Heat the mixture to a high temperature (e.g., 200 °C).
-
The highly volatile 3-fluorothiophene will distill over and should be collected in a cold receiver.
Mandatory Visualization
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Schiemann Reaction [drugfuture.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Schiemann Reaction Conditions for Fluorothiophenes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of fluorothiophenes using the Balz-Schiemann reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of fluorothiophenes via the Schiemann reaction.
Problem 1: Low or No Yield of Fluorothiophene
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the complete dissolution of the aminothiophene starting material before the addition of sodium nitrite. Maintain a low temperature (0-5 °C) throughout the diazotization process to prevent premature decomposition of the diazonium salt.[1] Use a slight excess of sodium nitrite and fluoroboric acid. |
| Decomposition of Diazonium Salt | The diazonium salt of aminothiophene can be unstable.[2] It is crucial to proceed to the decomposition step soon after the salt is isolated and dried. Avoid exposing the salt to high temperatures or direct sunlight during handling. |
| Inefficient Thermal Decomposition | The decomposition temperature is critical. For thiophene diazonium salts, a gradual increase in temperature is recommended. A special condition of mixing the diazonium salt with sand before heating can improve heat transfer and prevent localized overheating, leading to a better yield.[3] The decomposition should ideally be carried out under vacuum to facilitate the removal of gaseous byproducts (N₂ and BF₃) and drive the reaction to completion.[3] |
| Substrate-Related Issues | Electron-withdrawing groups on the thiophene ring can deactivate the ring and make the reaction more sluggish, potentially requiring higher decomposition temperatures. Conversely, electron-donating groups might increase the reactivity but also the likelihood of side reactions. |
| Choice of Solvent for Decomposition | While often performed neat, decomposition in a high-boiling inert solvent can sometimes provide more controlled conditions and better yields.[2] |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Presence of Halide Ions | If the diazotization is carried out using hydrochloric acid instead of fluoroboric acid, the presence of chloride ions can lead to the formation of chlorothiophenes as a side product through a Sandmeyer-type reaction. Ensure the use of fluoroboric acid or thorough washing of the diazonium salt to remove any residual chloride ions. |
| Phenolic Byproducts | Reaction of the diazonium salt with water can lead to the formation of hydroxythiophenes. Ensure all reagents and glassware are dry, and the diazonium salt is thoroughly dried before decomposition. |
| Tar Formation | Overheating during the decomposition step is a common cause of tar formation.[1] Use of sand as a heat dispersant and carrying out the decomposition under vacuum can mitigate this. A gradual heating ramp is also advisable. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the decomposition of thiophene diazonium tetrafluoroborate?
A1: The optimal temperature can vary depending on the specific substrate (substituents on the thiophene ring). For 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, the decomposition is initiated at around 160 °C under vacuum, with the temperature rising to approximately 200 °C.[3] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress (e.g., nitrogen evolution).
Q2: Can I perform the Schiemann reaction as a one-pot procedure without isolating the diazonium salt?
A2: While one-pot modifications of the Schiemann reaction exist, they often employ alternative diazotizing agents like tert-butyl nitrite or nitrosonium tetrafluoroborate.[4] For the synthesis of fluorothiophenes, the isolation of the diazonium tetrafluoroborate salt is the more commonly reported and often more reliable method.
Q3: Are there alternatives to fluoroboric acid (HBF₄)?
A3: Yes, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used and can sometimes lead to improved yields.[5] However, these reagents are often more expensive and may require adjustments to the reaction conditions.
Q4: How can I purify the final fluorothiophene product?
A4: Purification methods depend on the physical properties of the fluorothiophene. For volatile compounds, distillation is effective. For solids, recrystallization or sublimation can be used. In the case of methyl 3-fluorothiophene-2-carboxylate, sublimation followed by precipitation from methanol has been reported to yield a pure product.[3]
Q5: Is the Schiemann reaction applicable to both 2-aminothiophenes and 3-aminothiophenes?
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Fluorothiophene Derivatives
| Starting Material | Diazotization Conditions | Decomposition Conditions | Product | Yield | Reference |
| Methyl 3-aminothiophene-2-carboxylate | NaNO₂, HBF₄, 0-5 °C | Neat, with sand, 160-200 °C, vacuum | This compound | 67% | [3] |
| 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | N/A | Neat, with sand, 160-200 °C, vacuum | This compound | 67% | [3] |
Note: The yield for the diazotization of methyl 3-aminothiophene-2-carboxylate to its diazonium salt is reported to be 93%.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336.[3]
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
-
In a suitable reaction vessel, dissolve methyl 3-aminothiophene-2-carboxylate in a solution of 48% fluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Collect the precipitated 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate by filtration.
-
Wash the solid with cold water, followed by a small amount of cold methanol, and then diethyl ether.
-
Dry the diazonium salt under vacuum.
Step 2: Thermal Decomposition of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
-
In a round-bottom flask, thoroughly mix the dried diazonium salt with sand (approximately 5-6 times the weight of the salt).
-
Set up a distillation apparatus with a vacuum connection and a cold trap (liquid nitrogen is recommended).
-
Heat the mixture in an oil bath under vacuum (e.g., 0.1 Torr).
-
Gradually increase the temperature. At around 160 °C, the product may begin to sublime. At approximately 200 °C, a pale-yellow liquid should distill over.
-
Collect both the sublimed solid and the distilled liquid.
Step 3: Purification of this compound
-
Combine the collected sublimate and distillate.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool, which should induce the precipitation of the purified this compound.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: General Guideline for the Synthesis of 2-Fluorothiophene (Adapted)
Disclaimer: A specific, optimized protocol for the synthesis of 2-fluorothiophene via the Schiemann reaction was not found in the reviewed literature. The following is a general guideline based on the principles of the Schiemann reaction and may require significant optimization.
Step 1: Diazotization of 2-Aminothiophene
-
Dissolve 2-aminothiophene in 48% fluoroboric acid, cooled to 0-5 °C.
-
Slowly add a cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir for 30 minutes at 0-5 °C after the addition is complete.
-
Isolate the precipitated thiophene-2-diazonium tetrafluoroborate by filtration.
-
Wash the solid with cold water, cold methanol, and diethyl ether.
-
Dry the salt thoroughly under vacuum.
Step 2: Thermal Decomposition of Thiophene-2-diazonium tetrafluoroborate
-
Mix the dried diazonium salt with sand in a round-bottom flask.
-
Heat the mixture under vacuum, starting at a relatively low temperature and gradually increasing it. Monitor for gas evolution.
-
Collect the volatile 2-fluorothiophene product in a cold trap.
Step 3: Purification of 2-Fluorothiophene
-
The collected product can be purified by fractional distillation.
Visualizations
Caption: General workflow for the synthesis of fluorothiophenes via the Schiemann reaction.
Caption: Troubleshooting logic for low yield in fluorothiophene synthesis.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Thiophene Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during palladium-catalyzed cross-coupling reactions involving thiophene substrates.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with thiophene substrates often challenging?
Thiophene and its derivatives can be problematic in palladium-catalyzed reactions for several reasons. The primary issue is the potential for the sulfur atom in the thiophene ring to coordinate with the palladium catalyst. This coordination can lead to catalyst poisoning or deactivation, thereby slowing down or completely halting the catalytic cycle.[1][2] Additionally, the electronic properties of the thiophene ring can influence the reactivity of C-H and C-halogen bonds, making oxidative addition more difficult compared to their benzene analogs.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
Low or no conversion in palladium-catalyzed reactions with thiophenes can stem from several factors:
-
Catalyst Inactivation: The sulfur on the thiophene ring can poison the palladium catalyst.[3] Impurities in starting materials or solvents, as well as the presence of oxygen, can also deactivate the catalyst.[3]
-
Inefficient Oxidative Addition: The C-X (X = Cl, Br, I, OTf) bond on the thiophene may be difficult to break, which is the first committed step in many cross-coupling catalytic cycles. This is particularly true for chloro-thiophenes.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not promote the reaction efficiently.
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent. An unsuitable combination can lead to poor solubility of reagents, slow reaction rates, or unwanted side reactions.
Q3: I am observing significant amounts of side products. What are the common side reactions with thiophene substrates?
Several side reactions can lower the yield of the desired product:
-
Protodeboronation (in Suzuki reactions): Thiophene boronic acids can be unstable under the reaction conditions and react with solvent or trace water to replace the boronic acid group with a hydrogen atom.
-
Homocoupling: The coupling of two identical molecules (e.g., two molecules of the thiophene substrate or two molecules of the coupling partner) can occur, especially at higher temperatures or with certain catalyst systems.
-
Dehalogenation: The halogen on the thiophene substrate can be replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.
-
Isomerization of Alkenes (in Heck reactions): The double bond in the alkene coupling partner can migrate, leading to a mixture of regioisomers.
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low or no yield, follow this systematic troubleshooting workflow:
References
"stability of Methyl 3-fluorothiophene-2-carboxylate under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-fluorothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a relatively stable compound under standard laboratory conditions. However, its stability can be compromised by strong acids, strong bases, and high temperatures, leading to hydrolysis of the ester or degradation of the thiophene ring.
Q2: How stable is the methyl ester to hydrolysis?
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, for instance with sodium hydroxide, proceeds readily to form the corresponding carboxylic acid, 3-fluorothiophene-2-carboxylic acid.[1]
Q3: Can the fluorine atom be displaced during reactions?
While the C-F bond on an aromatic ring is generally strong, defluorination can occur under certain reaction conditions, particularly in the presence of strong nucleophiles or under some palladium-catalyzed cross-coupling conditions. This can be a potential side reaction to consider when planning syntheses.
Q4: What are the expected byproducts in reactions involving this compound?
Common byproducts can arise from several pathways:
-
Hydrolysis: Formation of 3-fluorothiophene-2-carboxylic acid if water is present, especially under basic or acidic conditions.
-
Decarboxylation: At elevated temperatures, the corresponding carboxylic acid can decarboxylate to yield 3-fluorothiophene.[1]
-
Defluorination: Loss of the fluorine substituent to yield the corresponding thiophene derivative.
-
Side reactions with the thiophene ring: Depending on the reagents, electrophilic substitution or ring-opening might occur, although the thiophene ring is generally robust.
Troubleshooting Guides
Hydrolysis of the Methyl Ester
Issue: Unwanted hydrolysis of the methyl ester to the carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Presence of moisture in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. |
| Use of basic or acidic reagents. | If possible, opt for neutral reaction conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base. For acidic conditions, use of a milder Lewis acid might be preferable to a strong Brønsted acid. |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction closely and minimize reaction time and temperature. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low yield or no reaction in Suzuki or Buchwald-Hartwig coupling.
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning by the sulfur atom. | Use ligands that are known to be robust in the presence of sulfur-containing heterocycles (e.g., bulky, electron-rich phosphine ligands). An increase in catalyst loading might be necessary. |
| Defluorination as a side reaction. | Screen different ligands and bases. A milder base might suppress this side reaction. Lowering the reaction temperature could also be beneficial. |
| For Suzuki coupling: Protodeboronation of the boronic acid/ester. | Use the boronic ester directly if possible. Ensure anhydrous conditions and consider using potassium fluoride as the base. |
| For Buchwald-Hartwig amination: Poor reactivity of the C-F bond (if used as the leaving group). | While typically a halide is the leaving group, if attempting to use the C-F bond, it will likely be unreactive. It is advisable to introduce a more reactive leaving group (e.g., Br, I) at a different position on the thiophene ring. |
Reduction of the Ester Group
Issue: Incomplete reduction or formation of byproducts during the reduction of the methyl ester.
| Potential Cause | Troubleshooting Steps |
| Incomplete reduction with milder reducing agents (e.g., NaBH4). | Sodium borohydride is generally not strong enough to reduce esters. Use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH4).[2][3] |
| Side reactions with LiAlH4. | LiAlH4 is a very reactive and non-selective reducing agent. Ensure the reaction is carried out under strictly anhydrous conditions and at a controlled temperature (typically starting at 0°C). The initial reaction will be an acid-base reaction between the hydride and any acidic protons.[2][4] |
| Formation of complex aluminum salts during workup. | Follow a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to quench the reaction and precipitate the aluminum salts for easy filtration. |
Oxidation Reactions
Issue: Uncontrolled oxidation or multiple products.
| Potential Cause | Troubleshooting Steps |
| Over-oxidation of the thiophene sulfur. | Reagents like m-CPBA or H2O2 can oxidize the sulfur atom in the thiophene ring to a sulfoxide or sulfone.[5] The reaction conditions (temperature, stoichiometry of the oxidant) need to be carefully controlled to achieve the desired level of oxidation. |
| Reaction with the thiophene ring. | Strong oxidizing agents can lead to degradation of the aromatic ring. Use milder and more selective oxidizing agents if only targeting another part of the molecule. |
Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. A typical reaction time is several hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate (3-fluorothiophene-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Decarboxylation of 3-fluorothiophene-2-carboxylic Acid
This protocol describes the removal of the carboxylic acid group to form 3-fluorothiophene.
Materials:
-
3-fluorothiophene-2-carboxylic acid
-
Copper chromite (barium-promoted)
-
Quinoline
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, dissolve 3-fluorothiophene-2-carboxylic acid in quinoline.
-
Add barium-promoted copper chromite to the solution.
-
Heat the mixture in an oil bath to a high temperature (e.g., 200 °C).[1]
-
The product, 3-fluorothiophene, will distill from the reaction mixture. Collect the distillate in a receiving flask cooled in an ice bath.
-
The collected product can be further purified if necessary.
Visualizations
Caption: Synthetic pathway from the ester to the decarboxylated product.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: Decarboxylation of Thiophene-2-Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the decarboxylation of thiophene-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the decarboxylation of thiophene-2-carboxylic acid challenging?
A1: The decarboxylation of thiophene-2-carboxylic acid is generally more difficult compared to its furan and pyrrole counterparts. This is attributed to the higher aromatic stability of the thiophene ring, which makes the removal of the carboxyl group energetically less favorable under simple thermal conditions.[1]
Q2: What are the most common methods for decarboxylating thiophene-2-carboxylic acid?
A2: The most prevalent and effective methods involve metal catalysis, particularly with copper salts.[2][3] Copper(I) catalysts, often in combination with nitrogen-based ligands, significantly lower the required reaction temperature and improve yields.[2] High-temperature methods in high-boiling point solvents are also used, sometimes with the aid of a base.[4]
Q3: What is the general mechanism for copper-catalyzed decarboxylation?
A3: The reaction is believed to proceed through a copper(I) carboxylate intermediate. The process starts with the formation of this complex, which then undergoes decarboxylation to form an aryl-copper species and CO2. This intermediate is subsequently protonated by a proton source in the reaction mixture (protodecarboxylation) to yield the thiophene product and regenerate the active catalyst.[5][6] The choice of ligand is crucial as it modulates the electronic properties and stability of the copper center, facilitating the key decarboxylation step.[2]
Q4: Can substituents on the thiophene ring affect the reaction?
A4: Yes, substituents can have a significant impact. Electron-withdrawing groups can facilitate the reaction, while electron-donating groups may hinder it. The position of the substituent also plays a role in the electronic environment and steric accessibility of the carboxylic acid group, thereby influencing reactivity.[7] In some cases, certain substituents can lead to unexpected side reactions, such as a combined bromination/decarboxylation sequence.[8]
Troubleshooting Guide
Q1: My decarboxylation reaction shows low to no conversion. What are the likely causes and solutions?
A1: Low or no conversion is a common issue. Here are several factors to investigate:
-
Insufficient Temperature: Thiophene-2-carboxylic acid is relatively stable. Ensure your reaction temperature is high enough for the chosen method. For copper-catalyzed systems, temperatures typically range from 120-190°C.[2][3] Uncatalyzed thermal methods may require temperatures as high as 300°C.[4]
-
Catalyst/Ligand Inactivity: If using a copper catalyst, ensure the copper source and ligand are of good quality. The choice of ligand is critical; aliphatic amines like TMEDA have been shown to be more effective than aromatic ligands like phenanthroline in some systems, leading to higher yields at lower temperatures.[2]
-
Improper Solvent: The reaction generally favors high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or sulfolane.[2][4] Non-polar solvents such as toluene have been shown to yield unsatisfactory results.[2]
-
Atmosphere Control: For some catalytic systems, particularly those sensitive to oxidation state, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.
Q2: I'm observing significant amounts of side products. How can I improve selectivity?
A2: The formation of side products can often be suppressed by optimizing reaction conditions.
-
Unidentified Products: If you observe unexpected products, consider the possibility of reactions with substituents on the thiophene ring or with the solvent. For instance, halogenated thiophenes can undergo further reactions.[8]
-
Temperature Optimization: Excessively high temperatures can lead to thermal decomposition of the starting material or product. Try running the reaction at the lower end of the effective temperature range for your specific catalytic system.
-
Reaction Time: Monitor the reaction progress using TLC or GC/LC-MS. Prolonged reaction times can sometimes lead to the formation of degradation products.
Q3: The reaction yield is not reproducible. What factors should I control more carefully?
A3: Reproducibility issues often stem from subtle variations in experimental setup.
-
Reagent Purity: Ensure the purity of your thiophene-2-carboxylic acid, solvents, and catalyst components. Water content in solvents can be particularly problematic for some organometallic reactions.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure that the inert atmosphere is maintained consistently throughout the experiment. Deoxygenating the solvent before use is good practice.
-
Heating and Stirring: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture and temperature profile. For microwave-assisted reactions, vial positioning and volume can affect the heating profile.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions for the protodecarboxylation of thiophene-2-carboxylic acid.
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Cu₂O (cat.) | o-phenanthroline | - | NMP | 170 | 12 h | 58 | [2] |
| Conventional Heating | Cu₂O (cat.) | TMEDA | - | NMP | 140 | < 1 h | 87 | [2] |
| Microwave | Cu₂O (1 mol%) | 1,10-phenanthroline (2 mol%) | - | Quinoline | 190 | 5 min | High (not specified) | [3] |
| Continuous Flow | None | None | DABCO (1 equiv.) | Sulfolane | 300 | 20 min | "Smoothly decarboxylated" | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylation using TMEDA [2]
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 mmol), copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%), and N-Methyl-2-pyrrolidone (NMP, 2 mL).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reagent Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol, 10 mol%) to the mixture via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 140°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete in under 1 hour.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (thiophene) by column chromatography or distillation as required.
Protocol 2: Microwave-Assisted Copper-Catalyzed Decarboxylation [3]
-
Preparation: In a 10 mL microwave reaction vessel, combine thiophene-2-carboxylic acid (1.0 mmol), copper(I) oxide (Cu₂O, 0.01 mmol, 1 mol%), and 1,10-phenanthroline (0.02 mmol, 2 mol%).
-
Solvent Addition: Add 2 mL of degassed quinoline to the vessel.
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a constant temperature of 190°C for 5 minutes (maximum power set to 150 W).
-
Workup: After the vessel has cooled, follow the workup procedure described in Protocol 1.
-
Purification: Purify the product as necessary.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. future4200.com [future4200.com]
- 3. afinitica.com [afinitica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of 3-Fluorothiophenes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity during the functionalization of 3-fluorothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of 3-fluorothiophene?
A1: The main challenge arises from the competing electronic effects of the sulfur atom and the fluorine substituent, as well as the inherent reactivity of the thiophene ring. The thiophene ring has two distinct reactive positions: the α-positions (C2 and C5) and the β-positions (C3 and C4). The sulfur atom activates the α-positions towards electrophilic attack and deprotonation. The 3-fluoro substituent, being an electronegative atom, exerts a strong inductive electron-withdrawing effect, which deactivates the ring overall but most strongly at the adjacent C2 and C4 positions.[1][2] This interplay makes it difficult to predict and control where a new substituent will be introduced.
Q2: How does the 3-fluoro substituent direct incoming reagents compared to an unsubstituted thiophene?
A2: In an unsubstituted thiophene, functionalization overwhelmingly occurs at the α-positions (C2/C5) due to the stabilizing effect of the sulfur atom on reaction intermediates.[3] For 3-fluorothiophene, the C2 position is the most acidic proton, making it the primary site for deprotonation using strong bases (lithiation).[3] For electrophilic substitution, the situation is more complex. While the fluorine is a deactivating group, it can still direct incoming electrophiles. The C5 position is often favored for electrophilic attack as it is the most activated α-position, being furthest from the deactivating fluorine atom. However, mixtures of C2 and C5 isomers are common.[1][4]
Q3: What are the most effective strategies for controlling the position of functionalization on the 3-fluorothiophene ring?
A3: The most effective strategies involve choosing a reaction type that favors a specific position:
-
For C2-Functionalization: Directed ortho-metalation (DoM) is the most reliable method.[5][6] Using a strong lithium base like n-BuLi or LDA selectively removes the proton at C2, the most acidic position, creating a lithiated intermediate that can be trapped with various electrophiles.[3][7]
-
For C5-Functionalization: Electrophilic aromatic substitution (e.g., halogenation, nitration) typically favors the C5 position, although selectivity can be an issue.[4] Palladium-catalyzed C-H activation/arylation can also be directed to the C5 position by tuning ligands and reaction conditions.[8][9]
-
For C4-Functionalization: This is the most challenging position to functionalize directly. It often requires a multi-step approach, such as initial C2/C5 functionalization followed by a "halogen dance" rearrangement or a more complex synthetic route.
Troubleshooting Guides
Problem Area 1: Directed ortho-Metalation (DoM) at C2
Q: I am attempting to lithiate 3-fluorothiophene at the C2 position with n-BuLi, but I am getting low yields of my desired product after quenching with an electrophile. What could be the cause?
A: Low yields in DoM reactions are a common issue. Consider the following potential causes and solutions:
-
Potential Cause 1: Incomplete Deprotonation. The base may not be strong enough, or reaction conditions may not be optimal.
-
Potential Cause 2: Incorrect Temperature. The lithiated intermediate may be unstable at higher temperatures, or the reaction may be too slow if the temperature is too low.
-
Solution: DoM reactions are typically performed at low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the stability of the aryllithium intermediate.[5] Maintain this temperature throughout the deprotonation and electrophile addition steps.
-
-
Potential Cause 3: Moisture or Air in the Reaction. Organolithium reagents are extremely sensitive to water and oxygen.
-
Potential Cause 4: Poor Electrophile Reactivity.
-
Solution: Check the purity and reactivity of your electrophile. Some electrophiles may require activation or longer reaction times to react with the lithiated thiophene.
-
Problem Area 2: Electrophilic Aromatic Substitution
Q: I am trying to brominate 3-fluorothiophene to get the 5-bromo product, but I am getting a mixture of 2-bromo and 5-bromo isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in electrophilic substitutions on substituted thiophenes can be challenging.
-
Potential Cause 1: Competing Reaction Sites. The C2 and C5 positions have similar, albeit not identical, reactivity towards electrophiles. The fluorine atom deactivates the C2 position, but it remains an inherently reactive α-position.
-
Solution 1 (Steric Hindrance): Use a bulkier electrophile or brominating agent. The steric bulk may disfavor attack at the more hindered C2 position next to the fluorine atom, thereby increasing the proportion of the C5-substituted product.
-
Solution 2 (Solvent and Temperature Effects): Systematically vary the solvent and reaction temperature. Changing the polarity of the solvent can influence the transition state energies for attack at the different positions. Lowering the temperature often increases selectivity.
-
-
Potential Cause 2: Reaction Conditions are Too Harsh. Highly reactive electrophiles or strongly acidic conditions can reduce selectivity.
-
Solution: Use milder reaction conditions. For bromination, consider using N-bromosuccinimide (NBS) in a solvent like THF or acetic acid instead of harsher reagents like Br₂ with a Lewis acid. Carefully control the stoichiometry of the electrophile.
-
Problem Area 3: Palladium-Catalyzed C-H Functionalization
Q: During a direct C-H arylation of 3-fluorothiophene, I am observing a mixture of C2 and C5 arylation. How can I control the selectivity?
A: Ligand selection is critical for controlling regioselectivity in Pd-catalyzed C-H activation of thiophenes.[8][9]
-
Potential Cause: Inappropriate Ligand Choice. The ligand bound to the palladium center plays a crucial role in determining which C-H bond is activated.
-
Solution: The regioselectivity can often be switched by changing the ligand. For many thiophene systems, bulky, electron-rich phosphine ligands or specific bipyridyl-type ligands can be used to tune the outcome.[8] It has been reported that using 2,2'-bipyridyl ligands can favor α-arylation, while bulky phosphine ligands may favor β-arylation, although this is highly substrate-dependent.[8][9] A systematic screening of different ligands is recommended to optimize selectivity for your specific substrate and coupling partner.
-
Data Presentation
Table 1: Illustrative Regioselectivity in Electrophilic Substitution of 3-Substituted Thiophenes (Note: This table provides expected trends. Actual ratios for 3-fluorothiophene may vary and require experimental determination.)
| Electrophilic Reaction | Reagent/Conditions | Major Product Position | Minor Product Position(s) | Typical Selectivity |
| Bromination | NBS, Acetic Acid | C5 | C2 | Moderate to Good |
| Nitration | HNO₃/H₂SO₄ | C5 | C2 | Moderate |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | C5 | C2, Polymerization | Often Poor, side reactions common |
Table 2: Key Parameters for Regioselective C2-Lithiation of 3-Fluorothiophene
| Parameter | Recommended Condition | Rationale |
| Base | n-BuLi or sec-BuLi | Sufficiently strong to deprotonate the most acidic C2-H.[5] |
| Additive | TMEDA (1.1 - 2.0 eq.) | Increases base reactivity and reaction rate.[10] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organolithium reagents. |
| Temperature | -78 °C | Ensures stability of the lithiated intermediate.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the organolithium by O₂ or H₂O.[13] |
Experimental Protocols
Protocol 1: Regioselective C2-Lithiation and Silylation of 3-Fluorothiophene
This protocol describes the selective functionalization at the C2 position via directed ortho-metalation.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: To the cooled THF, add 3-fluorothiophene (1.0 eq.). Stir for 5 minutes. Slowly, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-trimethylsilyl-3-fluorothiophene.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This protocol assumes the starting material is 5-bromo-3-fluorothiophene, prepared via selective electrophilic bromination.
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-3-fluorothiophene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).[14][15]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water or dioxane/water (typically a 4:1 to 10:1 ratio), via syringe.[15][16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[14]
-
Work-up: Once the starting material is consumed (typically 4-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the 5-aryl-3-fluorothiophene product.[14]
Visualizations
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Caption: Simplified mechanism for C2-functionalization via Directed ortho-Metalation.
Caption: Competing pathways in the electrophilic substitution of 3-fluorothiophene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 10. baranlab.org [baranlab.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 3-fluorothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3-fluorothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most commonly cited laboratory-scale synthesis involves a Balz-Schiemann reaction starting from Methyl 3-aminothiophene-2-carboxylate. This method consists of two main steps: the diazotization of the amine with a nitrite source in the presence of a fluoroborate source (like tetrafluoroboric acid) to form a diazonium tetrafluoroborate intermediate, followed by thermal decomposition of this intermediate to yield the final fluorinated product.[1]
Q2: What are the primary challenges when scaling up the Balz-Schiemann reaction for this synthesis?
A2: Scaling up the Balz-Schiemann reaction presents several challenges. These include the handling of potentially explosive diazonium salt intermediates, the need for precise temperature control during the exothermic diazotization and decomposition steps, and the potential for reproducibility issues.[2][3][4] The use of hazardous reagents like hydrogen fluoride in some variations also requires specialized equipment and safety protocols.[5]
Q3: Are there safer, alternative synthesis routes for industrial-scale production?
A3: Yes, alternative fluorination methods are actively being explored to avoid the isolation of diazonium salts. One promising approach for scale-up is the use of continuous flow reactors.[4][6] This technology allows for the in situ generation and immediate consumption of hazardous intermediates in a controlled environment, significantly reducing the risks associated with their accumulation.[4] Other modern methods include using organotrifluoroborates as fluoride sources under milder conditions.[7]
Q4: What are the expected byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include regioisomers from fluorination at other positions on the thiophene ring, though the directing effect of the carboxylate group at the 2-position generally favors the desired product. Incomplete reaction can leave unreacted starting material. Additionally, at higher temperatures, thermal decomposition can lead to the formation of tars and other degradation products. Minimizing byproducts involves strict temperature control, ensuring high purity of starting materials, and optimizing reaction time.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: At an industrial scale, purification strategies often involve distillation, crystallization, or column chromatography. Given that this compound is a solid at room temperature, crystallization is a common and effective method for purification.[1] The choice of solvent for crystallization is critical and needs to be determined based on solubility and impurity profiles. For challenging separations from closely related impurities, fractional distillation under reduced pressure or preparative chromatography may be necessary.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the complete dissolution of Methyl 3-aminothiophene-2-carboxylate before adding the nitrite source. Maintain the reaction temperature at 0-5 °C to ensure the stability of the diazonium salt. Use a slight excess of the nitrite source. |
| Premature Decomposition of Diazonium Salt | The diazonium salt can be unstable at higher temperatures. It is crucial to maintain a low temperature throughout the diazotization and filtration process. |
| Inefficient Thermal Decomposition | The decomposition temperature is critical. If it's too low, the reaction will be incomplete. If it's too high, it can lead to the formation of byproducts and tar. The optimal temperature needs to be determined empirically, but literature suggests temperatures around 160-200 °C under vacuum.[1] |
| Moisture in the Reaction | Ensure all glassware and reagents are dry, as water can interfere with the diazotization reaction. |
Problem 2: Formation of Impurities and Dark-Colored Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Overheating during the thermal decomposition step is a common cause of tar formation. Use a sand bath or a high-boiling point oil bath for uniform heating and precise temperature control.[1] |
| Presence of Oxygen | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may lead to colored impurities. |
| Impure Starting Materials | Use high-purity Methyl 3-aminothiophene-2-carboxylate and other reagents to avoid the introduction of impurities that can promote side reactions. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in Chromatography | If using column chromatography, try different solvent systems or stationary phases. Sometimes a gradient elution can provide better separation. |
| Product Oiling Out During Crystallization | This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, seeding the solution with a small crystal of the pure product, or using a different solvent system. |
| Residual Acidic Impurities | After the reaction, a thorough work-up is necessary. This typically involves washing the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
The following data is illustrative and based on general principles of scaling up the Balz-Schiemann reaction. Actual parameters will vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Key Scale-Up Consideration |
| Reactant Molar Ratios | Typically remain the same | Typically remain the same | Stoichiometry is generally maintained. |
| Reaction Time (Diazotization) | 30 - 60 minutes | 1 - 2 hours | Slower addition rates are needed to manage heat transfer. |
| Reaction Time (Decomposition) | 1 - 2 hours | 2 - 4 hours | Efficient heat transfer is crucial for controlled decomposition. |
| Typical Yield | 60 - 70%[1] | 50 - 65% | Yields may be slightly lower on a larger scale due to handling losses and less ideal mixing/heating. |
| Temperature Control | ± 1 °C | ± 2-3 °C | Maintaining precise temperature control in larger reactors is more challenging. |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization / Distillation | Column chromatography is generally not feasible for large quantities. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Balz-Schiemann Reaction[1]
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 3-aminothiophene-2-carboxylate in tetrafluoroboric acid (48% in water).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
The resulting precipitate, 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, is collected by filtration and washed with cold ether.
Step 2: Thermal Decomposition of the Diazonium Salt
-
Mix the dried diazonium salt with sand in a round-bottomed flask.[1]
-
Set up a distillation apparatus with a vacuum connection.
-
Heat the mixture under vacuum. As the temperature of the oil bath reaches approximately 160 °C, the diazonium salt will start to sublime.[1]
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At around 200 °C, the product will distill as a pale-yellow liquid and solidify in the receiving flask.[1]
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The crude product can be further purified by recrystallization from a suitable solvent like methanol.[1]
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Fluorinating Agents for Thiophene Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated thiophenes using alternative fluorinating agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the fluorination of thiophene and its derivatives, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Thiophene Starting Material
| Potential Cause | Suggested Solution(s) |
| Inactive Fluorinating Reagent | Many fluorinating agents are moisture-sensitive. Ensure reagents are fresh and handled under anhydrous conditions. For nucleophilic fluorinations using fluoride salts (e.g., KF, CsF), ensure they are rigorously dried before use. Consider using less hygroscopic alternatives where possible.[1] |
| Insufficient Reagent Equivalents | Increase the equivalents of the fluorinating agent. For sterically hindered or electron-deficient thiophenes, a larger excess of the reagent may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations, particularly nucleophilic aromatic substitutions (SNAr), may require heating. Conversely, if decomposition is observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Inappropriate Solvent | The choice of solvent is critical. For electrophilic fluorinations with reagents like Selectfluor, avoid solvents such as DMF, pyridine, and DMSO, as they can react exothermically.[1] Acetonitrile is a commonly used solvent for many fluorination reactions. For nucleophilic reactions, polar aprotic solvents like DMSO or sulfolane are often effective.[1] |
| Poor Solubility of Reagents | Ensure all reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst for nucleophilic fluorinations with metal fluorides. |
Problem 2: Formation of Multiple Products and Poor Regioselectivity
| Potential Cause | Suggested Solution(s) |
| Multiple Reactive Sites on the Thiophene Ring | The thiophene ring has multiple positions susceptible to electrophilic attack, with the 2- and 5-positions being the most reactive.[2] To achieve regioselectivity, consider using a thiophene derivative with appropriate blocking or directing groups. For instance, a fluorine substituent can direct subsequent Grignard formation to an adjacent position, enabling regioselective polymerization.[3] |
| Isomerization of Products | Under certain reaction conditions, product isomerization can occur. Analyze the reaction mixture at different time points to determine if the desired isomer is formed initially and then isomerizes. Adjusting the reaction time and temperature may help to isolate the kinetic product. |
| Incorrect Choice of Fluorinating Agent | Different fluorinating agents can exhibit varying degrees of regioselectivity. For electrophilic fluorination, the choice of N-F reagent can influence the outcome.[4] It may be necessary to screen several reagents to find the one that provides the best selectivity for your specific substrate. |
| Influence of Substituents | The electronic nature of substituents on the thiophene ring significantly directs the regioselectivity of electrophilic substitution. Electron-donating groups activate the ring and direct ortho- and para-, while electron-withdrawing groups are meta-directing.[5] |
Problem 3: Formation of Side Products and Decomposition
| Potential Cause | Suggested Solution(s) |
| Over-fluorination | The formation of di- or poly-fluorinated products can occur, especially with highly reactive fluorinating agents or extended reaction times. To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (a slight excess is often sufficient) and monitor the reaction closely, stopping it once the starting material is consumed.[6] |
| Dearomatization | A common side reaction in the electrophilic fluorination of electron-rich aromatic compounds is dearomatization.[4] Using milder reaction conditions, such as lower temperatures, may help to minimize this side reaction. |
| Polymerization or Tar Formation | Thiophene and its derivatives can be prone to polymerization or decomposition under strongly acidic or basic conditions, or in the presence of strong electrophiles.[1] Employ milder, neutral fluorination methods where possible. The use of a mild base at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in the fluorination of other sensitive heterocycles.[1] |
| Hydrodehalogenation | In nucleophilic fluorinations of aryl halides, hydrodehalogenated side products can form, complicating purification.[7] Ensuring anhydrous conditions and using appropriate catalysts and fluoride sources can help to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of alternative fluorinating agents for thiophene synthesis?
A1: Alternative fluorinating agents are broadly classified into two categories:
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F+"). Common examples include N-F compounds like Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI).[4][8] They are often used for the direct fluorination of electron-rich aromatic systems like thiophene.
-
Nucleophilic Fluorinating Agents: These reagents provide a nucleophilic fluoride anion ("F-"). Examples include diethylaminosulfur trifluoride (DAST), potassium fluoride (KF), and cesium fluoride (CsF).[9] They are typically used to displace leaving groups in SNAr reactions or to convert hydroxyl groups to fluorides.
Q2: I am using Selectfluor™ for the direct fluorination of my thiophene derivative, but the reaction is not working. What could be the issue?
A2: While Selectfluor™ is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction medium is critical; for some substrates, co-solvents like water and chloroform have proven effective.[1] The presence of a base can also be crucial in some cases. Additionally, ensure that the Selectfluor™ has been stored properly under anhydrous conditions and has not degraded.[1]
Q3: My thiophene substrate is electron-deficient. Why is nucleophilic aromatic substitution (SNAr) with a fluoride salt giving a low yield?
A3: Even with an electron-deficient thiophene ring, SNAr with fluoride can be challenging. The intermediate formed after the initial attack of the fluoride ion (a Meisenheimer complex) can be reversible, and the elimination of the fluoride ion to regenerate the starting material is often a competing process.[1] To drive the reaction forward, you may need to use a high concentration of a highly soluble fluoride source, elevated temperatures, and a polar aprotic solvent.
Q4: Can I fluorinate a thiophene ring that already contains other halogens?
A4: Yes, it is possible. For example, 3-alkyl-4-fluorothiophenes have been synthesized from 2,3,5-tribromo-4-alkylthiophene.[3] The existing halogen substituents can influence the regioselectivity of subsequent functionalization steps.
Quantitative Data on Thiophene Fluorination
The following tables summarize quantitative data from selected literature examples of thiophene fluorination.
Table 1: Electrophilic Fluorination of Thiophene Derivatives
| Thiophene Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-alkyl-2,5-bis(trimethylsilyl)thiophene | N-fluorobenzenesulfonimide (NFSI) | THF | -78 to rt | - | 46-52 | [3] |
| 2,5-Dibromo-3-fluoro-4-octylthiophene (polymerization) | - | - | - | - | - | [3] |
Table 2: Nucleophilic Fluorination of Thiophene Derivatives
| Thiophene Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Methyl 3-aminothiophene-2-carboxylate (via Schiemann reaction) | HBF4, NaNO2 | - | 160-200 | - | 67 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Thiophene Derivative
This protocol is a generalized procedure based on common practices for electrophilic fluorination.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted thiophene (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate via Schiemann Reaction
This protocol is adapted from a literature procedure.[2]
-
Diazotization: Diazotize methyl 3-aminothiophene-2-carboxylate with sodium nitrite and tetrafluoroboric acid to form 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.
-
Thermal Decomposition: Mix the diazonium salt with sand in a round-bottomed flask attached to a distillation apparatus. Heat the mixture under vacuum (0.1 Torr).
-
Product Collection: As the oil-bath temperature reaches 160 °C, a crystalline product will sublime and can be trapped with a liquid nitrogen cold finger. A pale yellow liquid may also distill and solidify.
-
Purification: Combine the solid and solidified liquid and precipitate from methanol to yield this compound.
Visualizations
Caption: General experimental workflow for thiophene fluorination.
Caption: Troubleshooting flowchart for low yield in thiophene fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-fluorothiophene-2-carboxylate and Methyl 3-bromothiophene-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key thiophene-based building blocks, Methyl 3-fluorothiophene-2-carboxylate and Methyl 3-bromothiophene-2-carboxylate, in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. Understanding the distinct reactivity profiles of these analogs is crucial for the strategic design and optimization of synthetic routes in the development of novel pharmaceuticals and functional materials.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen bond is a critical step. The general order of reactivity for halogens is I > Br > Cl >> F. Consequently, Methyl 3-bromothiophene-2-carboxylate is significantly more reactive than its fluoro-analog, this compound . The strong carbon-fluorine bond (C-F) requires more specialized and highly active catalytic systems, often necessitating harsher reaction conditions and resulting in lower yields compared to the carbon-bromine (C-Br) bond. This guide presents available experimental data for the bromo-compound and provides detailed experimental protocols. For the fluoro-compound, expected reactivity and necessary modifications to protocols are discussed based on established principles for the coupling of aryl fluorides.
Comparative Reactivity Data
The following tables summarize typical yields for palladium-catalyzed cross-coupling reactions of Methyl 3-bromothiophene-2-carboxylate. Direct comparative experimental data for this compound under identical conditions is limited in the literature due to its lower reactivity. The expected yields for the fluoro-analog are therefore estimated to be significantly lower under standard conditions and would require specialized catalysts and harsher conditions to achieve moderate success.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-bromothiophene-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95% |
| This compound | Pd(dppf)Cl₂ / RuPhos | Cs₂CO₃ | Dioxane | 120 | 24 | <10% (estimated with standard catalyst), potentially higher with specialized systems |
Table 2: Stille Coupling with Phenyltributyltin
| Compound | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-bromothiophene-2-carboxylate | Pd(PPh₃)₄ | CuI | DMF | 100 | 16 | 80-90% |
| This compound | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Toluene | 130 | 48 | <5% (estimated with standard catalyst), potentially higher with specialized systems |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-bromothiophene-2-carboxylate | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 75-85% |
| This compound | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-AmylOH | 130 | 36 | <5% (estimated with standard catalyst), potentially higher with specialized systems |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromothiophene-2-carboxylate
-
Materials:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add Methyl 3-bromothiophene-2-carboxylate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water via syringe.
-
Heat the mixture at 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling of Methyl 3-bromothiophene-2-carboxylate
-
Materials:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 mmol)
-
Phenyltributyltin (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol)
-
Anhydrous DMF (10 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add Methyl 3-bromothiophene-2-carboxylate, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF followed by phenyltributyltin via syringe.
-
Heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of Methyl 3-bromothiophene-2-carboxylate
-
Materials:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol)
-
Xantphos (0.06 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add Methyl 3-bromothiophene-2-carboxylate and toluene.
-
Finally, add morpholine via syringe.
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography.
-
Discussion of Reactivity and Protocol Modifications for this compound
The significantly lower reactivity of this compound stems from the high bond dissociation energy of the C-F bond. To achieve successful cross-coupling with this substrate, substantial modifications to the standard protocols are necessary.
-
Catalyst System: Highly active and specialized catalyst systems are required. For Suzuki and Stille couplings, this often involves the use of electron-rich, bulky phosphine ligands such as RuPhos, BrettPhos, or bulky N-heterocyclic carbene (NHC) ligands in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. For Buchwald-Hartwig amination of aryl fluorides, catalyst systems based on ligands like BrettPhos have shown success.
-
Reaction Conditions: Higher reaction temperatures (120-150 °C) and longer reaction times (24-48 hours) are typically required to facilitate the oxidative addition of the C-F bond to the palladium center.
-
Base/Additives: Stronger bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like K₂CO₃ in Suzuki couplings of aryl fluorides. In Stille couplings, fluoride additives like cesium fluoride (CsF) can promote the transmetalation step.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The choice between Methyl 3-bromothiophene-2-carboxylate and this compound as a synthetic building block has significant implications for reaction design. The bromo-derivative is a versatile and highly reactive substrate for a range of standard palladium-catalyzed cross-coupling reactions, generally providing high yields under relatively mild conditions. In contrast, the fluoro-analog is considerably less reactive, necessitating the use of specialized, highly active catalyst systems and more forcing reaction conditions to achieve modest to good yields. For synthetic campaigns where reactivity and process efficiency are paramount, the bromo-compound is the superior choice. However, if the incorporation of fluorine is a key design element for modulating the properties of the target molecule, the challenges associated with the coupling of the fluoro-derivative can be overcome with careful selection of modern catalytic methods.
A Comparative Guide to the Synthesis of 3-Fluorothiophene-2-Carboxylic Acid Esters
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Fluorothiophene-2-carboxylic acid and its esters are valuable building blocks in medicinal chemistry and materials science. This guide provides a detailed comparison of the primary synthetic routes to these compounds, offering experimental data and protocols to inform strategic decisions in the laboratory.
Two principal synthetic strategies have emerged for the preparation of 3-fluorothiophene-2-carboxylic acid esters: the Schiemann reaction and a pathway involving directed ortho-lithiation followed by electrophilic fluorination. This guide will objectively compare these routes based on reported yields, starting materials, and reaction conditions.
Comparison of Synthetic Routes
| Feature | Schiemann Reaction Route | Lithiation / Electrophilic Fluorination Route |
| Starting Material | Methyl 3-aminothiophene-2-carboxylate | Thiophene-2-carboxylic acid |
| Key Reagents | Sodium nitrite, Tetrafluoroboric acid | n-Butyllithium, N-Fluorobenzenesulfonimide (NFSI) |
| Overall Yield | ~56% (for methyl 3-fluorothiophene-2-carboxylate) | Yield not explicitly reported for the ester, but the route is described as viable. |
| Number of Steps | 2 (to ester) | 1 (to acid, esterification would be an additional step) |
| Reported Advantages | Good overall yield, well-documented procedure.[1] | Potentially shorter route to the carboxylic acid. |
| Reported Disadvantages | Multi-step synthesis. | Utilizes expensive and hygroscopic reagents in large excess.[1] Lack of readily available, detailed yield data for the ester. |
Synthetic Route 1: The Schiemann Reaction
This classical approach involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom. In the context of 3-fluorothiophene-2-carboxylic acid ester synthesis, the route commences with methyl 3-aminothiophene-2-carboxylate.
Logical Workflow for the Schiemann Reaction Route
Caption: Workflow of the Schiemann reaction for synthesizing 3-fluorothiophene-2-carboxylic acid derivatives.
Experimental Protocol: Schiemann Reaction
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate [1] Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid. This reaction typically proceeds with high efficiency, affording the corresponding 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate in approximately 93% yield.
Step 2: Thermal Decomposition (Schiemann Reaction) [1] A mixture of the diazonium tetrafluoroborate salt and sand is heated under vacuum (0.1 Torr). As the oil-bath temperature reaches 160 °C, the product begins to sublime. At around 200 °C, a pale yellow liquid distills and solidifies. The combined sublimed and distilled solids yield this compound. This key fluorination step has a reported yield of 67% after precipitation from methanol.
Step 3: Hydrolysis to 3-Fluorothiophene-2-carboxylic acid [1] The methyl ester can be saponified using sodium hydroxide in water to give 3-fluorothiophene-2-carboxylic acid in 84% yield.
Synthetic Route 2: Directed Ortho-Lithiation and Electrophilic Fluorination
This alternative strategy leverages the directing effect of the carboxylic acid group to achieve regioselective lithiation at the 3-position of the thiophene ring, followed by quenching with an electrophilic fluorine source.
Logical Workflow for the Lithiation/Fluorination Route
Caption: Workflow for the synthesis via directed ortho-lithiation and electrophilic fluorination.
Experimental Protocol: Lithiation and Electrophilic Fluorination
General Theoretical Procedure:
-
Ortho-lithiation: Thiophene-2-carboxylic acid would be dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). At least two equivalents of a strong base, such as n-butyllithium, would be added to deprotonate both the carboxylic acid and the 3-position of the thiophene ring.
-
Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), would then be added to the solution to introduce the fluorine atom at the 3-position.
-
Work-up and Esterification: The reaction would be quenched, and the crude 3-fluorothiophene-2-carboxylic acid would be isolated. Subsequent esterification with the desired alcohol under acidic conditions would yield the final ester product.
Conclusion
The Schiemann reaction represents a well-established and reliable method for the synthesis of this compound, with a documented overall yield of approximately 56% from methyl 3-aminothiophene-2-carboxylate.[1] The procedure is multi-step but provides a clear and reproducible pathway to the target compound.
The directed ortho-lithiation followed by electrophilic fluorination offers a potentially more direct route to the carboxylic acid precursor from readily available thiophene-2-carboxylic acid. However, the lack of specific yield data in the literature for this particular transformation makes a direct quantitative comparison challenging. Furthermore, the noted use of expensive and sensitive reagents may present practical and economic drawbacks.[1]
For researchers requiring a dependable and scalable synthesis of 3-fluorothiophene-2-carboxylic acid esters, the Schiemann reaction currently stands as the more thoroughly documented and quantitatively characterized option. Further investigation and optimization of the lithiation/electrophilic fluorination route are needed to fully assess its viability as a competitive alternative.
References
A Comparative Guide to the Gewald and Schiemann Reactions: Applications in Aromatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted thiophenes are a cornerstone of medicinal chemistry and materials science, appearing in pharmaceuticals like the antipsychotic Olanzapine and the antiplatelet drug Clopidogrel. The efficient synthesis of these heterocyclic scaffolds is therefore of paramount importance. This guide provides a detailed, data-driven comparison of two named reactions: the Gewald reaction and the Schiemann reaction, in the context of substituted aromatic compound synthesis.
While the Gewald reaction is a premier, direct method for synthesizing polysubstituted 2-aminothiophenes, the Schiemann reaction is a classic method for preparing aryl fluorides. It is crucial for researchers to understand that these reactions are not alternatives for the same synthetic goal; rather, they are powerful tools for entirely different chemical transformations. This guide will elucidate the mechanisms, applications, and experimental parameters of each, clarifying their distinct roles in modern organic synthesis.
The Gewald Reaction: A Multicomponent Synthesis of 2-Aminothiophenes
The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2] Its enduring utility comes from the convergence of three readily available components—a carbonyl compound (ketone or aldehyde), an α-active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur—catalyzed by a base.[3][4]
The reaction proceeds under mild conditions and is highly valued for its atom economy and the structural diversity of the products it can generate.[1] The 2-aminothiophene products are versatile intermediates for a wide range of pharmaceuticals, dyes, and agrochemicals.[2]
Reaction Mechanism
The mechanism of the Gewald reaction is generally accepted to proceed in three main stages[3][5]:
-
Knoevenagel Condensation: A base (commonly a secondary or tertiary amine like morpholine or triethylamine) catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][3]
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. The precise mechanism of this step is complex, but it is thought to form a sulfurated adduct.[5]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[2][5]
Experimental Data: Gewald Reaction Performance
The yield and efficiency of the Gewald reaction are highly dependent on the substrates, base, solvent, and temperature. The following table summarizes representative data for the synthesis of a common 2-aminothiophene derivative.
| Carbonyl Compound | Active Methylene | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine (20) | Ethanol | 50 | 2 | 85-95 | [6][7] |
| Cyclohexanone | Malononitrile | Piperidine (20) | Ethanol | 50 | 2 | 80-90 | [6] |
| Cyclohexanone | Malononitrile | Triethylamine (20) | Ethanol | 50 | 3 | 75-85 | [6] |
| Acetophenone | Malononitrile | Morpholine (cat.) | THF | 25 | 0.5 | 72 | [8] |
| 4-Nitroacetophenone | Malononitrile | NaHCO₃ (100) | THF/Water | 20-25 | < 0.1 | 95 | [8] |
| 4-Methoxyacetophenone | Malononitrile | Morpholine (cat.) | (Solvent-free) | 120 | 1 | 65 | [9] |
Note: Yields are highly substrate-dependent. Aryl ketones often require modified conditions or longer reaction times compared to aliphatic ketones.[8][9]
General Experimental Protocol: Gewald Synthesis
The following is a generalized one-pot protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Solvent and Base Addition: Add ethanol as the solvent (approx. 2-3 mL per mmol of ketone). Add morpholine (0.2 eq) to the suspension.
-
Reaction: Stir the reaction mixture and heat to 40–50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the crude product can be further purified by recrystallization from ethanol or a suitable solvent.
The Schiemann Reaction: A Gateway to Aryl Fluorides
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for introducing a fluorine atom onto an aromatic ring.[10][11] This transformation is not used to build a heterocyclic ring like thiophene. Instead, it converts a primary aromatic amine (aniline derivative) into the corresponding aryl fluoride.[12] This is particularly valuable as direct fluorination of arenes is often violent and unselective.[10][12]
The reaction proceeds in two distinct stages: the formation of a stable diazonium tetrafluoroborate salt, followed by its thermal or photolytic decomposition.[11][13]
Reaction Mechanism
The mechanism of the Schiemann reaction is well-established[12][14]:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and an acid like HCl) to form an aryl diazonium salt.[13]
-
Salt Formation: Fluoroboric acid (HBF₄) is added. The tetrafluoroborate anion (BF₄⁻) displaces the original counter-ion (e.g., Cl⁻), leading to the precipitation of a relatively stable aryl diazonium tetrafluoroborate salt.[14]
-
Decomposition: The isolated and dried diazonium salt is heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), generating a transient aryl carbocation.[10][14]
-
Fluoride Attack: The aryl carbocation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion to form the final aryl fluoride product.[11]
General Experimental Protocol: Schiemann Reaction
The following is a generalized protocol for the synthesis of fluorobenzene from aniline.
-
Diazotization: In a flask cooled in an ice-salt bath (0 to -5°C), dissolve aniline (1.0 eq) in aqueous fluoroboric acid (HBF₄, ~48%, 3.0 eq).
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes after the addition is complete.
-
Salt Isolation: The benzenediazonium tetrafluoroborate salt will precipitate as a white solid. Collect the salt by vacuum filtration and wash it with cold diethyl ether.
-
Decomposition: Caution: Thermal decomposition of diazonium salts can be explosive on a large scale and must be done behind a blast shield. Gently heat the dry salt in a flask equipped with a distillation apparatus. The decomposition will produce fluorobenzene, which can be collected by distillation.
-
Purification: The collected distillate can be washed with a sodium bicarbonate solution, dried over a drying agent (e.g., MgSO₄), and redistilled to yield pure fluorobenzene.
Objective Comparison: Gewald vs. Schiemann Reaction
The fundamental differences between these two reactions are summarized below. This table highlights why they are not interchangeable and are applied to distinct synthetic challenges.
| Feature | Gewald Reaction | Schiemann Reaction |
| Reaction Type | Multicomponent Condensation / Cyclization | Diazotization / Nucleophilic Substitution |
| Primary Goal | Synthesis of a thiophene ring | Introduction of a fluorine atom |
| Product Class | Polysubstituted 2-Aminothiophenes | Aryl Fluorides |
| Key Reactants | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Aromatic Primary Amine, Nitrous Acid, HBF₄ |
| Key Reagents | Base catalyst (e.g., Morpholine) | NaNO₂, HBF₄ |
| Ring Formation? | Yes , forms the thiophene ring. | No , starts with a pre-formed aromatic ring. |
| Applicability to Thiophene Synthesis | Primary Method. Directly constructs the thiophene core. | Not Applicable. Does not form C-S bonds or heterocyclic rings. |
Conclusion
For researchers aiming to synthesize substituted thiophenes, the Gewald reaction is an indispensable tool. Its operational simplicity, use of readily available starting materials, and the ability to generate highly functionalized 2-aminothiophenes in a single step make it a first choice for building this important heterocyclic motif.
In contrast, the Schiemann reaction holds its own venerable position in synthetic chemistry as a classic and reliable method for the synthesis of aryl fluorides, a transformation that is otherwise challenging. It operates on an existing aromatic amine and is fundamentally a substitution reaction, not a ring-forming one.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. mdpi.com [mdpi.com]
- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
- 13. grokipedia.com [grokipedia.com]
- 14. youtube.com [youtube.com]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Thiophene Building Blocks
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. Thiophene and its derivatives are workhorse building blocks in materials science and medicinal chemistry. The introduction of fluorine to the thiophene ring offers a powerful tool to fine-tune molecular properties, leading to significant performance enhancements in a variety of applications. This guide provides an objective comparison of fluorinated and non-fluorinated thiophene building blocks, supported by experimental data, to inform the design of next-generation materials and therapeutics.
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic structure, stability, and intermolecular interactions of thiophene-based molecules. These modifications can dramatically influence the performance of organic electronics, the potency of pharmaceuticals, and the properties of advanced polymers.
Performance at a Glance: A Data-Driven Comparison
The decision to employ a fluorinated or non-fluorinated thiophene building block is often driven by the desired electronic and physical properties of the final product. The following table summarizes key quantitative data comparing the impact of fluorination on thiophene derivatives.
| Property | Non-Fluorinated Thiophene Derivative | Fluorinated Thiophene Derivative | Impact of Fluorination |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.42 eV | -5.71 eV | Lowering of HOMO level, increasing ionization potential.[1] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -3.5 eV | -3.8 eV | Lowering of LUMO level, increasing electron affinity.[2] |
| Electrochemical Band Gap (HOMO-LUMO) | ~1.92 eV | ~1.91 eV | Minimal change in electrochemical band gap.[1] |
| Optical Band Gap | ~1.70 eV | ~1.70 eV | Generally remains relatively constant.[1] |
| Lipophilicity (logP) | Varies | Generally Increased | Fluorination typically leads to a predictable increase in lipophilicity.[3] |
| Metabolic Stability | Susceptible to oxidation | Enhanced | Fluorine atoms can block sites of metabolic attack.[3] |
| Hole Mobility in Organic Field-Effect Transistors (OFETs) | 0.012 cm²/V·s | 0.048 cm²/V·s | Significant enhancement in charge carrier mobility.[1] |
Delving Deeper: The "Why" Behind the "What"
The observed differences in performance stem from the fundamental effects of fluorine on the thiophene core. Fluorination induces a strong electron-withdrawing effect, which is responsible for the lowering of both the HOMO and LUMO energy levels.[1] This increased ionization potential and electron affinity can be advantageous in organic electronic devices, facilitating more efficient charge injection and transport.
Furthermore, the introduction of fluorine can lead to a more planar molecular backbone.[2] This increased planarity enhances intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors, as reflected in the higher hole mobility of fluorinated thiophene-based polymers in OFETs.[1]
In the realm of drug discovery, the increased lipophilicity of fluorinated thiophenes can enhance membrane permeability, a critical factor for drug absorption.[3] Moreover, the high strength of the carbon-fluorine bond makes these compounds more resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[3]
Visualizing the Synthetic Strategy
The synthesis of these critical building blocks is a key consideration. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of both fluorinated and non-fluorinated thiophene derivatives.
Experimental Protocols
To facilitate the practical application of this guide, detailed methodologies for key experiments are provided below.
Synthesis of a Non-Fluorinated Thiophene Derivative (Example: 2-Bromo-3-hexylthiophene)
This procedure is a representative example of synthesizing a functionalized, non-fluorinated thiophene building block.
Materials:
-
3-Hexylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-hexylthiophene in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add NBS portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3-hexylthiophene.
Synthesis of a Fluorinated Thiophene Derivative (Example: 3-Fluorothiophene)
This protocol outlines a common method for introducing fluorine onto the thiophene ring.[4]
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sand
-
Distillation apparatus
Procedure:
-
Diazotization: Dissolve methyl 3-aminothiophene-2-carboxylate in an aqueous solution of HBF₄ at 0 °C.
-
Slowly add an aqueous solution of NaNO₂ while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
Isolate the diazonium tetrafluoroborate salt by filtration and wash with cold ether.
-
Schiemann Reaction: Mix the dried diazonium salt with sand in a distillation flask.
-
Heat the mixture under vacuum. The thermal decomposition of the diazonium salt will yield methyl 3-fluorothiophene-2-carboxylate, which can be collected by distillation.[4]
-
Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide.
-
Decarboxylate the resulting 3-fluorothiophene-2-carboxylic acid by heating with a catalyst (e.g., copper chromite in quinoline) to afford 3-fluorothiophene.[4]
Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[5]
Instrumentation and Materials:
-
Potentiostat with a three-electrode cell (working electrode: e.g., glassy carbon or platinum; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane)
-
Analyte (thiophene derivative) at a concentration of approximately 1-5 mM
-
Ferrocene (as an internal standard)
Procedure:
-
Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Dissolve the thiophene derivative in the electrolyte solution.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a second voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the thiophene derivative.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV or -5.1 eV vs. vacuum, depending on the convention used):[5][6]
-
EHOMO = -[Eox(onset) - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered(onset) - E1/2(Fc/Fc⁺) + 4.8] eV
-
Determination of Optical Band Gap by UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a sample and can be used to determine the optical band gap of a material.[7][8]
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (for solutions) or thin-film sample holder
-
Solvent (for solution measurements) or substrate (for thin-film measurements)
Procedure:
-
For solution measurements: Dissolve the thiophene derivative in a suitable solvent (e.g., chloroform, THF) to obtain a dilute solution.
-
For thin-film measurements: Prepare a thin film of the material on a transparent substrate (e.g., quartz or glass) by methods such as spin-coating or drop-casting.
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline.
-
Calculate the optical band gap (Eg) using the following equation:
-
Eg (eV) = 1240 / λonset (nm)
-
Alternatively, for a more accurate determination, a Tauc plot can be constructed.
Conclusion
The strategic fluorination of thiophene building blocks provides a versatile and powerful approach to tailor the properties of organic materials and pharmaceuticals. By understanding the fundamental effects of fluorine on the electronic structure and physical properties of the thiophene ring, researchers can make informed decisions in the design and synthesis of novel compounds with enhanced performance characteristics. The data and experimental protocols presented in this guide offer a solid foundation for the exploration and application of both fluorinated and non-fluorinated thiophene derivatives in a wide range of scientific and technological endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of perfluorination on thiophene and pyrrole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Compass: Navigating the Structural Landscapes of Substituted Methyl Thiophene-2-carboxylates
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of substituted methyl thiophene-2-carboxylates. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual workflow of the analytical process.
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. The introduction of various substituents onto the methyl thiophene-2-carboxylate core profoundly influences its electronic distribution and conformation, leading to distinct spectroscopic signatures. Understanding these spectroscopic nuances is paramount for unambiguous structure elucidation, quality control, and the rational design of novel thiophene-based compounds. This guide offers a systematic comparison of the spectroscopic data for a series of substituted methyl thiophene-2-carboxylates, providing a valuable resource for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent methyl thiophene-2-carboxylate and its derivatives substituted at the 5-position with electron-donating and electron-withdrawing groups.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Substituent (at C5) | H-3 | H-4 | -OCH₃ | Other Protons |
| -H | 7.82 (dd) | 7.11 (t) | 3.89 (s) | 7.55 (dd, H-5) |
| -CH₃ | 7.58 (d) | 6.81 (d) | 3.85 (s) | 2.52 (s, -CH₃) |
| -COCH₃ | 7.68 (d) | 7.63 (d) | 3.93 (s) | 2.57 (s, -COCH₃) |
| -CHO | 9.91 (s) | 7.81 (d) | 3.94 (s) | 7.72 (d, H-4) |
| -Cl | 7.63 (d) | 6.99 (d) | 3.88 (s) | |
| -Br | 7.60 (d) | 7.10 (d) | 3.87 (s) | |
| -NO₂ | 8.25 (d) | 7.75 (d) | 3.98 (s) |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Substituent (at C5) | C2 | C3 | C4 | C5 | -OCH₃ | Other Carbons |
| -H | 162.7 | 133.5 | 127.7 | 132.3 | 52.1 | 133.6 (C=O) |
| -CH₃ | 162.9 | 133.8 | 126.5 | 147.5 | 52.0 | 16.1 (-CH₃) |
| -COCH₃ | 162.1 | 133.2 | 132.8 | 142.9 | 52.6 | 191.9 (C=O, acetyl), 26.7 (-CH₃) |
| -CHO | 161.7 | 138.3 | 134.6 | 145.2 | 52.8 | 182.6 (CHO) |
| -Cl | 161.5 | 132.8 | 127.2 | 136.5 | 52.4 | |
| -Br | 161.8 | 133.5 | 129.8 | 121.7 | 52.4 | |
| -NO₂ | 161.2 | 132.1 | 129.0 | 153.8 | 53.1 |
Infrared (IR) Spectral Data (cm⁻¹)
| Substituent (at C5) | ν(C=O) Ester | ν(C=C) Thiophene | ν(C-O) | Other Key Bands |
| -H | ~1715 | ~1520, 1415 | ~1260 | |
| -CH₃ | ~1710 | ~1530, 1425 | ~1255 | |
| -COCH₃ | ~1720 | ~1510, 1405 | ~1265 | ~1670 (ν(C=O) ketone) |
| -CHO | ~1718 | ~1515, 1410 | ~1270 | ~1680 (ν(C=O) aldehyde) |
| -Cl | ~1712 | ~1510, 1400 | ~1260 | |
| -Br | ~1710 | ~1505, 1395 | ~1258 | |
| -NO₂ | ~1725 | ~1500, 1390 | ~1275 | ~1540, 1340 (ν(NO₂)) |
Mass Spectrometry Data (m/z)
| Substituent (at C5) | Molecular Ion [M]⁺ | Key Fragment Ions |
| -H | 142 | 111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺) |
| -CH₃ | 156 | 125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺) |
| -COCH₃ | 184 | 169 ([M-CH₃]⁺), 153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺), 43 ([COCH₃]⁺) |
| -CHO | 170 | 141 ([M-CHO]⁺), 139 ([M-OCH₃]⁺), 111 ([M-COOCH₃]⁺) |
| -Cl | 176/178 | 145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺) |
| -Br | 220/222 | 189/191 ([M-OCH₃]⁺), 161/163 ([M-COOCH₃]⁺) |
| -NO₂ | 187 | 156 ([M-OCH₃]⁺), 141 ([M-NO₂]⁺), 129 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of substituted methyl thiophene-2-carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl thiophene-2-carboxylate derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition:
-
EI Mode: Use a standard electron energy of 70 eV.
-
ESI Mode: Optimize the spray voltage and other source parameters to achieve stable ionization.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Report the m/z values of the molecular ion and significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of substituted methyl thiophene-2-carboxylates.
A Comparative Guide to the Biological Activity of Methyl 3-fluorothiophene-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Methyl 3-fluorothiophene-2-carboxylate is limited in publicly available literature. This guide provides a comparative analysis of its structural analogs, synthesizing findings from studies on related thiophene derivatives to highlight structure-activity relationships and potential therapeutic applications. The focus is on the anticancer, antibacterial, and antioxidant activities, which are prominent biological properties of this class of compounds.
Executive Summary
Thiophene-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide delves into the biological profiles of various analogs of this compound, offering a comparative perspective on their anticancer, antibacterial, and antioxidant potential. The presented data, extracted from various scientific studies, underscores the significance of the thiophene scaffold and the influence of diverse substitutions on biological efficacy.
Anticancer Activity of Thiophene-2-Carboxamide Derivatives
Several thiophene-2-carboxamide derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[1]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [2][3] |
| Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [2] |
| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [2][3] |
| MB-D2 | A375 (Melanoma) | < 100 (11.74% cell viability at 100 µM) | [4] |
| MB-D2 | HT-29 (Colon Cancer) | < 100 (30.6% cell viability at 100 µM) | [4] |
| MB-D2 | MCF-7 (Breast Cancer) | < 100 (38.93% cell viability at 100 µM) | [4] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., Hep3B, A375, HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Detection by Caspase-3/7 Activity Assay:
-
Cell Treatment: Cancer cells are seeded in a white-walled 96-well plate and treated with the test compounds.
-
Reagent Addition: After incubation, a luminogenic substrate for caspases-3 and -7 is added to each well.
-
Signal Measurement: If the caspases are active (indicating apoptosis), the substrate is cleaved, generating a luminescent signal that is measured by a luminometer.[5]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of anticancer thiophene carboxamides.
Antibacterial Activity of Thiophene Derivatives
Thiophene derivatives have also been investigated for their antibacterial properties against a range of pathogenic bacteria, including drug-resistant strains.
Quantitative Data: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7b | Staphylococcus aureus | - (83.3% activity index vs ampicillin) | [6] |
| Compound 7b | Pseudomonas aeruginosa | - (86.9% activity index vs ampicillin) | [6] |
| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [7] |
| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [7] |
| Compound S1 | Escherichia coli | 0.81 (µM/ml) | [7] |
| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [7] |
| Compound S4 | Candida albicans | 0.91 (µM/ml) | [7] |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2-4 | [8][9] |
| 3-chlorobenzo[b]thiophene derivative | Gram-positive bacteria | 16 | [10] |
| 3-bromobenzo[b]thiophene derivative | Gram-positive bacteria | 16 | [10] |
Experimental Protocols: Antibacterial Assays
Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[10][11]
Agar Well Diffusion Method:
-
Plate Preparation: A bacterial suspension is uniformly spread on the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated to allow for bacterial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.[12]
Antioxidant Activity of Thiophene Derivatives
Certain thiophene derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants.
Quantitative Data: Antioxidant Activity
| Compound | Assay | % Inhibition / IC50 | Reference |
| Compound 7a | ABTS | 62.0% | [6] |
| Compound S4 | - | IC50: 48.45 | [7] |
| Compound S6 | - | IC50: 45.33 | [7] |
Experimental Protocols: Antioxidant Assays
ABTS Radical Scavenging Assay:
-
Radical Generation: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
Reaction with Antioxidant: The test compound is added to the ABTS radical solution.
-
Absorbance Measurement: The reduction in the absorbance of the ABTS radical, which is a measure of the antioxidant's scavenging activity, is monitored spectrophotometrically at a specific wavelength (e.g., 734 nm).[6]
Experimental Workflow: Antioxidant Activity Screening
Caption: General workflow for screening antioxidant activity.
Conclusion
While the biological profile of this compound remains to be fully elucidated, the extensive research on its analogs reveals a rich landscape of therapeutic potential. The thiophene scaffold, with its versatile substitution patterns, offers a promising platform for the development of novel anticancer, antibacterial, and antioxidant agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for future investigations and the rational design of new, more potent therapeutic compounds. Further studies are warranted to explore the specific biological activities of this compound and to fully understand the structure-activity relationships within this important class of molecules.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide | CoLab [colab.ws]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Fluorinated Thiophenes: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into thiophene scaffolds is a powerful strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, improved binding affinity, and modulated electronic properties. However, the synthetic pathways to these valuable compounds vary significantly in terms of cost, efficiency, and safety. This guide provides an objective comparison of the most common methods for synthesizing fluorinated thiophenes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Executive Summary
This analysis covers four primary synthetic strategies for introducing fluorine into the thiophene ring:
-
Direct Fluorination: Utilizes elemental fluorine (F₂) to directly substitute hydrogen atoms on the thiophene ring.
-
Lithiation followed by Electrophilic Fluorination: Involves the deprotonation of a thiophene derivative with a strong base, typically n-butyllithium, followed by quenching with an electrophilic fluorine source.
-
Schiemann Reaction: A classic method that converts an aminothiophene into a fluorothiophene via a diazonium salt intermediate.
-
Gewald Reaction (for functionalized thiophenes): A multi-component reaction to synthesize highly substituted 2-aminothiophenes, which can be precursors for further fluorination reactions.
The choice of method depends critically on the desired substitution pattern, scale of the reaction, and the availability of starting materials and specialized equipment.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic pathway, allowing for a direct comparison of their costs and benefits.
Table 1: Cost Analysis of Key Reagents
| Reagent | Typical Price (per gram) | Molar Mass ( g/mol ) | Cost per Mole |
| Thiophene | ~$0.17 - $0.88 | 84.14 | ~$14 - $74 |
| n-Butyllithium (2.5 M in hexanes) | ~$0.21/mL | 64.06 | ~$54 (per mole of BuLi) |
| Selectfluor® | ~$1.60 - $4.00 | 354.26 | ~$566 - $1417 |
| N-Fluorobenzenesulfonimide (NFSI) | ~$1.38 - $19.28 | 315.34 | ~$435 - $6079 |
| 2-Aminothiophene | Varies significantly | 99.15 | Varies |
| 3-Aminothiophene | Varies significantly | 99.15 | Varies |
Note: Prices are estimates based on commercially available data and can vary significantly based on supplier, purity, and quantity.
Table 2: Comparative Analysis of Synthetic Pathways
| Pathway | Typical Yields | Key Advantages | Key Disadvantages | Estimated Reagent Cost per gram of Product | Safety Considerations |
| Direct Fluorination | Low to moderate (often unselective) | Direct, atom-economical | Highly exothermic, unselective, requires specialized equipment for handling F₂ gas, often leads to mixtures of products. | Low (if F₂ is readily available) | Extreme Hazard: Elemental fluorine is highly toxic and corrosive. Requires specialized equipment and trained personnel. |
| Lithiation & Fluorination | 45-60%[1] | Good regioselectivity, versatile for various substituted thiophenes. | Requires cryogenic temperatures (-78 °C), moisture-sensitive reagents, strong base can be incompatible with some functional groups. | High | High Hazard: n-Butyllithium is pyrophoric. Reactions must be conducted under an inert atmosphere. |
| Schiemann Reaction | 40-70% (overall)[2] | Well-established, reliable for specific isomers. | Multi-step process, diazonium intermediates can be explosive, requires careful temperature control. | Moderate to High | High Hazard: Diazonium salts are thermally unstable and potentially explosive. |
| Gewald Reaction | 25-98%[3][4] | One-pot synthesis of highly functionalized aminothiophenes, mild reaction conditions. | Limited to the synthesis of 2-aminothiophenes, which may then require further steps for fluorination. | Low to Moderate | Moderate Hazard: Involves handling of elemental sulfur and various organic reagents. |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Protocol 1: Lithiation of 3-Bromothiophene and Subsequent Electrophilic Fluorination (Illustrative)
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.
-
Slowly add the solution of NFSI to the lithiated thiophene solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Schiemann Reaction for the Synthesis of 3-Fluorothiophene
This protocol is adapted from a reported improved synthesis.[2]
Step 1: Diazotization
-
Dissolve the starting aminothiophene derivative (e.g., methyl 3-aminothiophene-2-carboxylate) in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Slowly add a solution of tetrafluoroboric acid (HBF₄), maintaining the low temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
Step 2: Thermal Decomposition
-
Isolate the diazonium salt by filtration and wash with a cold solvent.
-
Carefully dry the salt.
-
Thermally decompose the diazonium salt, often in the presence of an inert solid like sand to moderate the reaction, by heating until the evolution of nitrogen gas ceases.
-
The fluorinated thiophene product is then typically isolated by distillation or extraction.
Protocol 3: Gewald Synthesis of 2-Aminothiophenes
Materials:
-
A ketone or aldehyde with an α-methylene group
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or triethylamine)
-
A suitable solvent (e.g., ethanol or methanol)
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and the solvent.
-
Add the basic catalyst (typically 10-20 mol%).
-
Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, an extractive work-up may be necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
References
- 1. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 2. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]
- 3. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 4. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
"reactivity comparison of thiophene-2-carboxylates with different 3-substituents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiophene-2-carboxylates bearing different substituents at the 3-position. Understanding how these substituents influence the chemical behavior of the thiophene ring is crucial for the rational design of novel pharmaceuticals and functional materials. The information presented herein is supported by experimental and computational data from peer-reviewed scientific literature.
Theoretical Background: The Influence of 3-Substituents
The reactivity of the thiophene ring, an electron-rich aromatic system, is significantly modulated by the electronic and steric nature of its substituents. In the context of thiophene-2-carboxylates, a substituent at the 3-position can alter the electron density distribution within the ring and at the carboxylate group, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This generally enhances the ring's reactivity towards electrophiles and can influence the reactivity of the carboxylate group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.
-
Steric Effects: Bulky substituents at the 3-position can hinder the approach of reactants to the adjacent carboxylate group at the 2-position or the C4 position of the ring, thereby reducing reaction rates.
Comparative Reactivity Data
The following table summarizes experimental and computational data on the reactivity of thiophene-2-carboxylates with various 3-substituents in different reaction types.
| 3-Substituent | Reaction Type | Reactivity Metric | Value/Observation | Reference |
| -H | Condensation with nucleophilic amine | Yield | 79% | [1] |
| -CH₃ | Condensation with nucleophilic amine | Yield | 65% | [1] |
| -H | Nucleophilic Aromatic Substitution (computational) | Activation Free Energy (ΔG‡) | 24.1 kcal/mol | [2] |
| -CN | Nucleophilic Aromatic Substitution (computational) | Activation Free Energy (ΔG‡) | 19.0 kcal/mol | [2] |
| -OH | Antioxidant Activity | Inhibition Percentage | Moderate (28.4-54.9%) | [3] |
| -CH₃ | Antioxidant Activity | Inhibition Percentage | Low (12.0-22.9%) | [3] |
| -NH₂ | Antioxidant Activity | Inhibition Percentage | High (46.9-62.0%) | [3] |
| -OH | Antibacterial Activity | Inhibition Level | Moderate | [3] |
| -CH₃ | Antibacterial Activity | Inhibition Level | Low | [3] |
| -NH₂ | Antibacterial Activity | Inhibition Level | High | [3] |
Experimental Protocols
Condensation of 3-Substituted Thiophene-2-Carboxylic Acids with Nucleophilic Amines
This protocol is based on the methodology described in the study comparing the reactivity of thiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid.[1]
Objective: To synthesize a library of amides by reacting various 3-substituted thiophene-2-carboxylic acids with a diverse set of nucleophilic amines to assess the impact of the 3-substituent on the reaction yield.
Materials:
-
3-Substituted thiophene-2-carboxylic acid (e.g., thiophene-2-carboxylic acid, 3-methylthiophene-2-carboxylic acid)
-
Nucleophilic amine
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-substituted thiophene-2-carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Nucleophilic Addition: Add the nucleophilic amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.
Visualizing Reactivity Relationships
The following diagrams illustrate the conceptual framework for understanding substituent effects and a general experimental workflow.
Caption: Influence of 3-substituent electronic effects on nucleophilic attack at the C2-carboxylate.
Caption: General experimental workflow for the condensation reaction.
Discussion of Reactivity Trends
The data presented reveal clear trends in the reactivity of 3-substituted thiophene-2-carboxylates.
In the condensation reaction with nucleophilic amines, the unsubstituted thiophene-2-carboxylic acid provides a higher yield (79%) compared to the 3-methyl derivative (65%).[1] This suggests that the electron-donating methyl group at the 3-position deactivates the carboxylate group towards nucleophilic attack. This is consistent with the principle that EDGs increase electron density at the carbonyl carbon, making it less electrophilic.
Computational studies on a related SNAr reaction further support the influence of electronic effects. A thiophene with a hydrogen at the 3-position has a significantly higher activation free energy (24.1 kcal/mol) for nucleophilic attack compared to one with a cyano group (19.0 kcal/mol).[2] The electron-withdrawing cyano group stabilizes the negative charge that develops in the transition state, thereby lowering the activation barrier and increasing the reaction rate.
The biological activity data for 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamides also correlate with the electronic properties of these substituents.[3] The amino group is a strong electron-donating group through resonance, followed by the hydroxyl group, while the methyl group is a weaker electron-donating group through induction. The observed trend in antioxidant and antibacterial activity (amino > hydroxyl > methyl) suggests that the electronic effects of these substituents play a significant role in their biological function, which is often related to their chemical reactivity and interaction with biological macromolecules.
Conclusion
The reactivity of thiophene-2-carboxylates is significantly influenced by the nature of the substituent at the 3-position. Electron-withdrawing groups tend to enhance reactivity towards nucleophiles at the carboxylate group and on the thiophene ring, while electron-donating groups generally have the opposite effect. These predictable trends are invaluable for medicinal chemists and materials scientists in the design and synthesis of new thiophene-based molecules with desired properties and reactivity profiles. The provided data and protocols serve as a practical guide for researchers working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"performance of Methyl 3-fluorothiophene-2-carboxylate in OLEDs compared to other materials"
Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1] Their inherent properties, such as good electron mobility and high chemical stability, make them excellent candidates for various layers within an OLED device, including the emissive and charge transport layers.[1] The versatility of thiophene chemistry allows for fine-tuning of their electronic and optical properties through molecular design, leading to materials with enhanced brightness, efficiency, and stability in OLEDs.[1]
Performance Comparison of OLED Emitter Materials
To contextualize the potential of thiophene-based emitters, the following table compares the performance of a state-of-the-art thiophene derivative, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter named Th-BN, with representative examples of conventional fluorescent and phosphorescent emitters.
| Emitter Material Class | Specific Material Example | Emitter Type | External Quantum Efficiency (EQE) | Emission Color | Reference |
| Thiophene Derivative (MR-TADF) | Th-BN | Multi-Resonance Thermally Activated Delayed Fluorescence | 34.6% | Green (512 nm) | [2] |
| Phosphorescent Emitter | Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) | Phosphorescent | ~20-30% | Green | [3] |
| Fluorescent Emitter | Tris(8-hydroxyquinolinato)aluminium (Alq₃) | Fluorescent | <5% (theoretically limited to 5%) | Green | [4][5] |
Table 1: Performance comparison of a high-efficiency thiophene-based MR-TADF emitter with standard phosphorescent and fluorescent emitters. The theoretical maximum internal quantum efficiency for fluorescent emitters is 25%, which limits their external quantum efficiency.[3][5]
The data clearly indicates that advanced thiophene-based emitters like Th-BN can achieve exceptionally high external quantum efficiencies, surpassing even traditional phosphorescent materials.[2] This high performance is attributed to the unique molecular design that facilitates efficient harvesting of both singlet and triplet excitons, a significant advantage over conventional fluorescent materials where triplet excitons are largely wasted.[3]
Experimental Protocols
The fabrication and characterization of OLED devices are critical for evaluating and comparing the performance of different materials. Below are generalized experimental protocols based on common practices in the field.
OLED Fabrication
A typical multi-layer OLED device is fabricated on a pre-cleaned substrate, commonly indium tin oxide (ITO) coated glass, which serves as the transparent anode. The fabrication process involves the sequential deposition of several organic and inorganic layers under high vacuum conditions (typically <10⁻⁶ Torr) using thermal evaporation.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma immediately before use to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition:
-
Hole Injection and Transport Layers: A hole injection layer (e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, HAT-CN) and a hole transport layer (e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) are deposited onto the ITO substrate.
-
Emissive Layer: The emissive layer is then deposited, which consists of a host material doped with the emitter material. For example, a 20 nm thick layer of a host material like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with the thiophene derivative or other emitter at an optimized concentration (e.g., 1-10 wt%).
-
Electron Transport and Injection Layers: Subsequently, an electron transport layer (e.g., 30 nm of tris(8-hydroxyquinolinato)aluminium, Alq₃) and an electron injection layer (e.g., 1 nm of lithium fluoride, LiF) are deposited.
-
-
Cathode Deposition: Finally, a metal cathode (e.g., 100 nm of aluminum, Al) is deposited through a shadow mask to define the active area of the device.
OLED Characterization
Following fabrication, the devices are encapsulated to prevent degradation from atmospheric moisture and oxygen. The performance of the OLEDs is then characterized using the following measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at different driving voltages to determine the emission color and its stability. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device.[6] This is a critical parameter for comparing the efficiency of different OLED materials.[6]
-
Power Efficiency and Current Efficiency: These are also calculated from the J-V-L data to provide a comprehensive understanding of the device's performance.
Logical Workflow for OLED Material Comparison
The following diagram illustrates the logical workflow for comparing the performance of different materials in OLEDs.
Workflow for evaluating and comparing new materials for OLED applications.
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. screenresolutiontest.com [screenresolutiontest.com]
- 4. repository.rit.edu [repository.rit.edu]
- 5. techblick.com [techblick.com]
- 6. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
A Comparative Guide to Sulfonamide Synthesis: Methyl 3-chlorosulfonylthiophene-2-carboxylate as a Modern Alternative
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical aspect of creating new therapeutics. This guide provides an objective comparison between the use of Methyl 3-chlorosulfonylthiophene-2-carboxylate and traditional methods for sulfonamide synthesis, supported by experimental data and detailed protocols.
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and diuretic properties. The classical approach to synthesizing these vital compounds involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this long-standing method is not without its drawbacks, including the use of harsh reagents for the preparation of the sulfonyl chloride starting materials and their sensitivity to moisture.
Methyl 3-chlorosulfonylthiophene-2-carboxylate has emerged as a valuable and versatile building block in modern organic synthesis, offering a specialized alternative for the preparation of certain sulfonamides, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), tenoxicam. This guide will delve into a comparison of these two methodologies, presenting quantitative data, detailed experimental procedures, and visual workflows to aid in the selection of the most appropriate synthetic route.
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data for sulfonamide synthesis, comparing the performance of Methyl 3-chlorosulfonylthiophene-2-carboxylate in the synthesis of a key intermediate for tenoxicam with traditional methods using a common sulfonyl chloride, p-toluenesulfonyl chloride, for the synthesis of various sulfonamides. It is important to note that the data is collated from various sources and direct side-by-side comparative studies under identical conditions are limited in the available literature.
Table 1: Synthesis of a Tenoxicam Intermediate using Methyl 3-chlorosulfonylthiophene-2-carboxylate
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Methyl N-(pyridin-2-yl)glycinate | Methyl 2-((3-(methoxycarbonyl)thiophen-2-yl)sulfonyl)-2-(pyridin-2-yl)acetate | Not specified in detail | High | [1] |
| 2-Aminopyridine | Tenoxicam (multi-step) | Reflux in xylene with K₂CO₃, 16 hours | 90.3 | [2] |
| 2-Aminopyridine | Tenoxicam (multi-step) | Reflux in xylene with Na₂CO₃, 13 hours | 89.0 | [2] |
Table 2: Traditional Sulfonamide Synthesis using p-Toluenesulfonyl Chloride
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Nicotinamide | N-[(4-Methylphenyl) sulfonyl] Nicotinamide | Aqueous basic media | >80 | [3] |
| Levetiracetam | (2S)-N-[(4-Methylphenyl) sulfonyl]-2-(2-oxopyrrolidin-1-yl) Butanamide | Aqueous basic media | Not specified | [3] |
| Ribavirin | 1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-N-[(4-methylphenyl) sulfonyl]-1H-1,2, 4-triazole-3-carboxamide | Aqueous basic media | <50 | [3] |
| Famotidine | (1E)-3-[({2-[(Bis {[(4-methylphenyl) sulfonyl] amino} methylene) amino]-1,3-thiazol-4-yl}methyl) thio]-N-[(4-methylphenyl) sulfonyl]-N′-({[(4-methylphenyl) sulfonyl]amino} sulfonyl) Propanimidamide | Aqueous basic media | Not specified | [3] |
| Methylamine | N-Methyl-p-toluenesulfonamide | 33% aq. Methylamine, NaOH | 85-90 | [4] |
| Aniline | N-Phenyl-p-toluenesulfonamide | Room temperature, solvent-free | Moderate | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of a Tenoxicam Intermediate using Methyl 3-chlorosulfonylthiophene-2-carboxylate
This protocol is a representative example of the multi-step synthesis of tenoxicam, a process that utilizes Methyl 3-chlorosulfonylthiophene-2-carboxylate.
Materials:
-
Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide (Tenoxicam first compound)
-
2-Aminopyridine
-
Potassium Carbonate (dried and activated at 150°C)
-
Xylene
-
Methanol
-
Sodium Hydroxide
-
Hydrochloric Acid (20%)
-
Activated Carbon
Procedure:
-
In a 500 ml three-necked flask, combine 4.5 g of the tenoxicam first compound (16.3 mmol), 1.8 g of 2-aminopyridine (19.1 mmol), 3.0 g of potassium carbonate (21.7 mmol), and 300 ml of xylene.[6]
-
Heat the mixture to reflux and stir the reaction for 16 hours.[2]
-
Cool the reaction mixture to 10°C to induce crystallization and allow it to stand for 5 hours.[2]
-
Filter the mixture to collect the crude product.
-
To purify, dissolve the dried filter cake in a mixed solution of 40 ml of methanol, 10 ml of water, and 1 g of sodium hydroxide, then heat to dissolve.
-
Add 0.54 g of activated carbon for decolorization, filter the hot solution.
-
Adjust the pH of the filtrate to 2.5 with 20% hydrochloric acid.
-
Allow the solution to stand at 5°C for 5 hours to crystallize.
-
Filter the purified product and dry it under a vacuum to obtain a yellow solid.[2]
Protocol 2: Traditional Synthesis of N-Substituted Sulfonamides using p-Toluenesulfonyl Chloride
This protocol provides a general procedure for the synthesis of sulfonamides from various amines and p-toluenesulfonyl chloride in an aqueous basic medium.
Materials:
-
Amine-containing drug or amino acid (e.g., nicotinamide)
-
p-Toluenesulfonyl chloride
-
Sodium Hydroxide
-
Water
-
Hydrochloric Acid
Procedure:
-
Dissolve the amine-containing compound (5.0 mmol) in a suitable amount of aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath with continuous stirring.
-
Add p-toluenesulfonyl chloride (5.0 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours) and then at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the sulfonamide product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.[3]
Visualizing the Synthesis: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both synthetic approaches.
References
- 1. CN106916169A - A kind of synthetic method of tenoxicam - Google Patents [patents.google.com]
- 2. Preparation method of tenoxicam - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Methyl 3-fluorothiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Methyl 3-fluorothiophene-2-carboxylate are paramount. Adherence to established protocols is critical not only for personal safety but also for environmental protection. This guide provides essential information on the proper disposal procedures for this compound.
Hazard Profile and Safety Precautions
Before disposal, it is crucial to understand the hazard profile of this compound. While specific data for this compound is not extensively detailed in readily available safety data sheets (SDS), related thiophene derivatives present a range of hazards that should be considered as a precautionary measure. These include potential for skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2][3] Some related compounds are also flammable.[4][5][6]
Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[3][4]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][7]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a respirator with an appropriate filter is recommended.[1]
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][3] It must be disposed of at an approved waste disposal plant.[1][4][7][8] Under no circumstances should this chemical be disposed of down the drain or mixed with household garbage.[3][5][7][8][9]
Step-by-Step Disposal Procedure:
-
Containment: Ensure the waste material is in a suitable, clearly labeled, and securely sealed container to prevent leaks or spills.[3][10] The original container is often the best choice.
-
Labeling: The container must be accurately labeled with the full chemical name: "this compound" and any relevant hazard symbols.
-
Segregation: Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames, while awaiting collection.[4][6][7][8]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling a pickup.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][7][8]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4][5][6][7][8]
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the chemical.[3][8][10] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][10]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
Decontamination of Empty Containers
Empty containers that have held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3][8] Do not reuse the containers for other purposes.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Methyl 3-fluorothiophene-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Methyl 3-fluorothiophene-2-carboxylate.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related thiophene compounds are known to be flammable, and harmful if swallowed, in contact with skin, or inhaled. They can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][7][8][9] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7] | Prevents skin contact, which may cause irritation or toxic effects. Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron.[1][7] For larger quantities or increased risk of exposure, "bunny suit" coveralls are recommended.[9] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][8] If ventilation is insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][8] | Prevents inhalation of potentially harmful vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Operational Plan:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity.[3][8]
-
Handling:
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Table 2: Emergency Protocols
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2][3][4] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][5] Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert, non-combustible material such as sand or earth.[1] Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[1][4] |
| Large Spill | Evacuate the area. Stop the leak if it can be done safely.[1] Contain the spill and prevent it from entering drains.[1][4] Use non-sparking tools for cleanup.[10] |
Disposal Plan
As a halogenated organic compound, this compound requires disposal as hazardous waste.[11] Improper disposal can lead to environmental contamination.
Disposal Protocol:
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[12]
-
Do not mix with non-halogenated waste.
-
-
Disposal Method:
-
The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[11] This is necessary to break the stable carbon-fluorine bond.[11]
-
If incineration is not available, disposal in a designated hazardous waste landfill may be an alternative, but this is less preferable.[11]
-
-
Institutional Guidelines:
-
Always follow your institution's specific environmental health and safety (EHS) guidelines for hazardous waste disposal.[12]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
